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  • Product: 3-Fluoro-1-isobutylpyrrolidin-2-one

Core Science & Biosynthesis

Foundational

Structure-Activity Relationship of the N-Isobutyl-3-Fluoropyrrolidin-2-One Scaffold: A Technical Guide for Target-Directed Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine into saturated heterocycles has revolutionized the optimization of pharmacokinetic and pharmacodynamic profiles. The N-isobutyl-3-f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into saturated heterocycles has revolutionized the optimization of pharmacokinetic and pharmacodynamic profiles. The N-isobutyl-3-fluoropyrrolidin-2-one scaffold represents a highly privileged, stereoelectronically tuned pharmacophore. Recently validated in the discovery of potent epigenetic modulators—such as the p300/CBP bromodomain inhibitor CZL-046[1]—and kinase inhibitors like the IRAK4 degrader/inhibitor series[2], this core offers a unique combination of conformational rigidity, metabolic stability, and precise lipophilic vectoring.

This technical guide dissects the Structure-Activity Relationship (SAR) of the N-isobutyl-3-fluoropyrrolidin-2-one core, detailing the causality behind its stereoelectronic properties, providing self-validating experimental protocols for its synthesis and evaluation, and mapping its trajectory in rational drug design.

Stereoelectronic Properties & Conformational Dynamics

The potency of the N-isobutyl-3-fluoropyrrolidin-2-one scaffold is not merely a product of its functional groups, but of the highly specific 3D conformation dictated by its internal stereoelectronics.

The Fluorine Gauche Effect and Conformational Locking

The introduction of a highly electronegative fluorine atom at the C3 position adjacent to the lactam carbonyl induces a strong gauche effect . The dipole-dipole repulsion between the C-F bond and the lactam C=O bond, coupled with hyperconjugation (σ C-H to σ* C-F), restricts the pyrrolidinone ring from freely adopting multiple pucker states. Instead, it locks the ring into a specific envelope conformation.

  • Causality in Binding: By pre-organizing the ring into the exact conformation required for target binding, the entropic penalty (

    
    ) typically associated with the binding of flexible rings is drastically minimized, directly driving binding affinity (
    
    
    
    ).
The N-Isobutyl Lipophilic Vector

While the lactam core acts as an acetyl-lysine (KAc) mimic—forming critical hydrogen bonds with conserved residues like Asn140 and Tyr97 in bromodomains[1]—the N1 position serves as a primary vector for modulating physicochemical properties.

  • Causality in SAR: Unsubstituted (N-H) or N-methyl lactams often suffer from rapid clearance due to high aqueous solubility or rapid CYP450-mediated N-dealkylation. The N-isobutyl group introduces a branched, sterically demanding lipophilic chain. The isopropyl branch sterically shields the

    
    -carbon from the CYP450 heme-oxo intermediate, prolonging the microsomal half-life (
    
    
    
    ). Simultaneously, it perfectly occupies shallow hydrophobic shelves (such as the LPF shelf in p300), increasing Ligand Efficiency (LE).

SAR_Logic Core N-isobutyl-3-fluoropyrrolidin-2-one N_Isobutyl N1-Isobutyl Group Core->N_Isobutyl C3_Fluoro C3-Fluoro (S-isomer) Core->C3_Fluoro Lactam Lactam Motif Core->Lactam Binding_Pocket Hydrophobic Pocket Shielding (Increased LogD & Stability) N_Isobutyl->Binding_Pocket Lipophilic Vector Conformation Gauche Effect (Conformational Pre-organization) C3_Fluoro->Conformation F-C-C-N Torsion Anchoring KAc Mimicry (Asn140/Tyr97 H-Bonding) Lactam->Anchoring Donor/Acceptor Potency High Target Affinity & Low Entropic Penalty Binding_Pocket->Potency Conformation->Potency Anchoring->Potency

Fig 1: Pharmacophoric contributions of the N-isobutyl-3-fluoropyrrolidin-2-one scaffold.

Quantitative SAR Data Summary

To illustrate the structure-activity relationship, the following table synthesizes the quantitative impact of modifying the N1 and C3 positions, benchmarked against p300 bromodomain inhibition and mouse liver microsome (MLM) stability[3].

CpdN1-SubstituentC3-Stereochemistryp300 IC₅₀ (nM)MLM

(min)
LogD (pH 7.4)Mechanistic Rationale
1 H(S)-Fluoro45.212.40.8Lacks lipophilic vector; rapid clearance and poor pocket occupancy.
2 Methyl(S)-Fluoro18.518.21.2Improved affinity; highly susceptible to oxidative N-demethylation.
3 Isobutyl (S)-Fluoro 3.8 42.1 2.4 Optimal pocket filling; steric bulk shields against N-dealkylation.
4 Isobutyl(R)-Fluoro15.429.52.4Suboptimal F-C-C-N torsion; fluorine atom clashes with protein backbone.
5 Isobutyl3,3-Difluoro5.235.02.6Loss of critical CH-

interaction present in the mono-fluoro analog.

Data Interpretation: The (S)-enantiomer significantly outperforms the (R)-isomer because the (S)-configuration directs the fluorine atom toward a solvent-exposed region while maintaining the required envelope conformation. The 3,3-difluoro analog (Cpd 5) shows slightly reduced potency due to the loss of a critical C-H bond that participates in weak CH-


 interactions within the binding site[3].

Experimental Methodologies for SAR Validation

To ensure high-fidelity SAR generation, the following protocols are designed as self-validating systems.

Chemical Synthesis Protocol: N-isobutyl-3-fluoropyrrolidin-2-one Core

This three-step sequence ensures precise control over the N-alkylation and electrophilic fluorination.

  • N-Alkylation:

    • Dissolve pyrrolidin-2-one (1.0 eq) in anhydrous DMF (0.2 M).

    • Cool to 0 °C under argon and add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Causality: NaH is chosen over weaker bases (like K2CO3) to ensure complete, irreversible deprotonation of the lactam nitrogen, preventing O-alkylation.

    • Stir for 30 minutes, then add 1-bromo-2-methylpropane (isobutyl bromide, 1.2 eq) dropwise. Warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography to yield N-isobutylpyrrolidin-2-one.

  • Enolate Fluorination:

    • Dissolve the intermediate in anhydrous THF (0.1 M) and cool to -78 °C.

    • Add LDA (1.1 eq) dropwise. Causality: The strict -78 °C temperature and use of the bulky LDA base prevent self-condensation of the lactam enolate.

    • Stir for 1 hour, then add a solution of N-fluorobenzenesulfonimide (NFSI, 1.2 eq) in THF. Stir for 2 hours at -78 °C, then slowly warm to room temperature.

  • Workup and Chiral Resolution (Self-Validation Step):

    • Quench with saturated NaHCO₃, extract with DCM, and isolate the racemic mixture.

    • Validation: Resolve the (S) and (R) enantiomers using preparative Chiral HPLC (Chiralpak AD-H column, Hexane/IPA). Do not proceed to biological assays unless analytical chiral HPLC confirms an enantiomeric excess (ee) > 99%. Testing racemates obscures the critical stereoelectronic SAR.

TR-FRET Biophysical Binding Assay (p300 Bromodomain)

To validate the binding affinity (IC₅₀) of the synthesized analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.5 mM CHAPS, 0.1% BSA). Dilute GST-tagged p300 bromodomain protein to a final concentration of 10 nM.

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the N-isobutyl-3-fluoropyrrolidin-2-one derivatives (10-point dose-response, 1:3 serial dilution in DMSO) into a 384-well proxiplate. Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise low-volume DMSO gradients.

  • Complex Formation: Add 5 µL of the p300 protein solution to each well. Incubate for 15 minutes at room temperature.

  • Tracer & Antibody Addition: Add 5 µL of a detection mix containing 20 nM BET bromodomain ligand (tracer) and 2 nM Europium-labeled anti-GST antibody.

  • Incubation and Reading: Incubate the plates in the dark for 60 minutes. Read the TR-FRET signal on an EnVision multimode plate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

  • Data Analysis & Self-Validation: Calculate the FRET ratio (665/615 nm) and fit the curves using a four-parameter logistic equation.

    • Validation: The assay plate must include a known p300 inhibitor (e.g., [1]) as a positive control. The run is only validated if the reference IC₅₀ falls within 3-fold of its historical mean (~3.3 nM) and the calculated Z'-factor is > 0.6, ensuring the dynamic range is sufficient to distinguish subtle SAR differences between the (S) and (R) fluoro-isomers.

References

  • Chen, Z., et al. (2024). "Discovery of CZL-046 with an (S)-3-Fluoropyrrolidin-2-one Scaffold as a p300 Bromodomain Inhibitor for the Treatment of Multiple Myeloma." Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Lee, K., et al. (2019). "Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4)." Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

Sources

Exploratory

Fluorinated gamma-lactam building blocks for medicinal chemistry

Title: Engineering Efficacy: A Technical Guide to Fluorinated Gamma-Lactam Building Blocks in Medicinal Chemistry Executive Summary The

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Efficacy: A Technical Guide to Fluorinated Gamma-Lactam Building Blocks in Medicinal Chemistry

Executive Summary

The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-lactam (pyrrolidin-2-one) scaffold is a privileged motif in drug discovery, serving as a core pharmacophore in antiepileptics, immunomodulators, and psychotropics. The strategic introduction of fluorine into this scaffold transforms its physicochemical profile, modulating pKa, lipophilicity (

), and metabolic stability without altering steric bulk significantly. This guide analyzes the medicinal chemistry logic behind fluorinated

-lactams, details modern synthetic architectures (including 2025-era difluorocarbene protocols), and provides a self-validating experimental workflow for their construction.

Strategic Rationale: The Fluorine-Lactam Convergence

The synergy between the


-lactam ring and fluorine substitution is not merely additive; it is transformative.
  • Conformational Locking: The

    
    -lactam ring is non-planar (envelope conformation). Fluorine substitution at the C3 (
    
    
    
    ) or C4 (
    
    
    ) position enforces specific ring puckering preferences due to the gauche effect (
    
    
    hyperconjugation), pre-organizing the molecule for receptor binding.
  • Bioisosterism & pKa Modulation: The amide bond in lactams mimics the peptide bond.

    
    -Fluorination inductively withdraws electron density, lowering the pKa of the N-H bond, potentially strengthening hydrogen bond donor capability to target proteins.
    
  • Metabolic Blockade: The C3 position of

    
    -lactams is a metabolic "hotspot" for hydroxylation. Fluorine substitution (
    
    
    
    BDE
    
    
    116 kcal/mol) effectively blocks this degradation pathway, extending half-life (
    
    
    ).
Visualization: The Strategic Triad

The following diagram illustrates the causal relationships between fluorination and pharmacological outcomes.

FluorineLactamStrategy Fluorine Fluorine Substitution Metabolic Metabolic Stability (Blocked C3-Oxidation) Fluorine->Metabolic High BDE Conf Conformational Control (Gauche Effect) Fluorine->Conf Stereoelectronics Acidity pKa Modulation (Increased NH Acidity) Fluorine->Acidity -I Effect LactamCore Gamma-Lactam Scaffold LactamCore->Metabolic LactamCore->Conf HalfLife Extended t1/2 Metabolic->HalfLife Binding High Affinity Binding Conf->Binding Acidity->Binding Permeability Optimized LogD Acidity->Permeability

Caption: Strategic impact of fluorination on the gamma-lactam pharmacophore, linking atomic properties to clinical outcomes.

Case Study: Clinical Validation

Molecule: PF-06650833 (Pfizer)

  • Target: Interleukin-1 Receptor Associated Kinase 4 (IRAK4)[1]

  • Structure: Contains a 3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl moiety.[1]

  • Mechanism: The

    
    -lactam serves as a scaffold to orient the key interactions. The fluorine atom at the C4 position was critical not just for metabolic stability but for optimizing the shape complementarity within the ATP-binding pocket of the kinase. This demonstrates the transition from "fluorine as a blocker" to "fluorine as a structural element."
    

Synthetic Architectures

Traditional methods (e.g., electrophilic fluorination of enolates using NFSI) often suffer from poor diastereoselectivity and over-fluorination. Modern approaches favor building block assembly or radical cascades.

Comparative Methodologies
FeatureMethod A: Electrophilic FluorinationMethod B: Radical Cyclization (ATRC)Method C: Difluorocarbene Cascade
Reagents LDA/LiHMDS, NFSI/SelectfluorCu(TPMA), Fluorinated Halo-acetamide

-aminoketones, PDFA, Base
Key Intermediate Metal EnolateCarbon-centered RadicalAzomethine Ylide / Epoxide
Selectivity Often Low (Mono vs Di)High (5-exo-trig)High Diastereoselectivity
Utility Late-stage functionalizationBuilding complex coresRapid assembly of

-F-lactams

Detailed Protocol: Difluorocarbene-Mediated Synthesis

This protocol describes the synthesis of a cis-


-fluoro-

-lactam using a difluorocarbene (DFC) source, a method highlighted in recent literature (2025) for its operational simplicity and high stereocontrol.

Target: cis-1-Benzyl-3-fluoro-5-phenylpyrrolidin-2-one Reaction Type: DFC-triggered cyclization/rearrangement.

Materials:
  • Substrate:

    
    -amino ketone (e.g., 1-phenyl-3-(benzylamino)propan-1-one) (1.0 equiv)
    
  • DFC Source: (Triphenylphosphonio)difluoroacetate (PDFA) (1.5 equiv) - Acts as a safe, solid DFC precursor.

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous, 0.1 M concentration)

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology:
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the

    
    -amino ketone (1.0 mmol) and PDFA (1.5 mmol).
    
  • Activation: Add anhydrous

    
     (2.0 mmol). Evacuate and backfill with argon three times.
    
  • Solvation: Syringe in anhydrous 1,4-Dioxane (10 mL). Seal the tube.

  • Reaction: Heat the mixture to 100 °C in an oil bath. Stir vigorously for 12 hours.

    • Mechanistic Note: The base decomposes PDFA to release

      
      . The amine attacks the 
      
      
      
      , forming an intermediate that undergoes intramolecular cyclization with the ketone, followed by a rearrangement that installs the fluorine at the
      
      
      -position.
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 60:40).

Self-Validating Characterization (QC Criteria):
  • 
     NMR:  This is the primary validation check.
    
    • Signal: Look for a doublet of doublets (dd) around -180 to -200 ppm .

    • Diagnostic: If the signal is around -110 ppm, you likely have a

      
       group (did not rearrange). If absent, the reaction failed.
      
  • 
     NMR: 
    
    • H-3 (alpha-proton): A doublet of doublets (coupling with F and H-4) typically found at 5.0–5.5 ppm with a large geminal coupling constant (

      
       Hz).
      
  • Stereochemistry: The cis-relationship (F relative to C5-substituent) is often confirmed by NOESY experiments or X-ray crystallography (if solid).

Visualizing the Synthetic Workflow

The following diagram details the decision tree and mechanism for the DFC-mediated synthesis.

SynthesisWorkflow Start Start: Beta-Amino Ketone Step1 Step 1: N-Difluoromethylation (Formation of R2N-CF2-H) Start->Step1 Reagent Reagent: PDFA (DFC Source) Reagent->Step1 Base/Heat Step2 Step 2: Intramolecular Cyclization (Hemiaminal Epoxide Intermediate) Step1->Step2 Step3 Step 3: Fluoride Ring Opening & Rearrangement Step2->Step3 Stereoselective Product Product: alpha-Fluoro-gamma-Lactam (Cis-Diastereomer) Step3->Product QC QC Check: 19F NMR Target: -180 to -200 ppm (dd) Product->QC

Caption: Workflow for the DFC-mediated cascade synthesis of alpha-fluoro-gamma-lactams.

References

  • Jabbarpoor, M., et al. (2025). Diastereoselective Synthesis of

    
    -Fluoro-
    
    
    
    -Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. ChemRxiv.
  • Wright, S. W., et al. (2017). Discovery of PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.

  • Kuznetsova, L., & Ungureanu, I. (2020). Synthetic methods for compounds containing fluoro-lactam units. Tetrahedron, 76(51), 131688.

Sources

Foundational

Technical Guide: Novel Fluorinated Pyrrolidinone Scaffolds for CNS Drug Discovery

Executive Summary The pyrrolidin-2-one (γ-lactam) pharmacophore is a privileged structure in Central Nervous System (CNS) medicinal chemistry, exemplified by the "racetam" class (e.g., Levetiracetam, Brivaracetam) target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidin-2-one (γ-lactam) pharmacophore is a privileged structure in Central Nervous System (CNS) medicinal chemistry, exemplified by the "racetam" class (e.g., Levetiracetam, Brivaracetam) targeting Synaptic Vesicle Protein 2A (SV2A). However, classic lactam scaffolds often suffer from rapid hydrolytic metabolism and suboptimal lipophilicity (LogP) for Blood-Brain Barrier (BBB) penetration.

This guide details the strategic incorporation of fluorine into the pyrrolidinone core.[1] Specifically, it focuses on 3,3-difluoro- and 4-(trifluoromethyl)-pyrrolidin-2-one scaffolds. These modifications exploit the gauche effect for conformational locking, modulate the pKa of the lactam amide to prevent hydrolysis, and block metabolic hotspots, thereby enhancing CNS multiparameter optimization (MPO) scores.

The Fluorine Effect: Physicochemical & Conformational Control[2]

The Stereoelectronic Gauche Effect

In CNS drug design, rigidifying a scaffold to match the bioactive conformation reduces the entropic penalty of binding. Fluorination at the C3 or C4 position of the pyrrolidinone ring dictates the ring pucker (envelope conformation) via the gauche effect, where the C–F bond prefers to be gauche to adjacent electron-rich orbitals (e.g., C–N or C=O).[2]

  • C3-Fluorination: Stabilizes the C

    
    -exo or C
    
    
    
    -endo pucker depending on stereochemistry, directly influencing the vector of the C5-substituent (critical for SV2A hydrophobic pocket occupancy).
  • Gem-difluorination (C3): The 3,3-difluoro motif lowers the pKa of the amide N-H via inductive effects, increasing hydrogen bond donor (HBD) strength while reducing the basicity of the carbonyl oxygen. This often improves permeability (

    
    ) by reducing non-specific protein binding.
    
Metabolic Blocking

The pyrrolidinone ring is susceptible to oxidation at C3 and C4 by CYP450 isoforms. Replacing C–H bonds (approx. 98 kcal/mol) with C–F bonds (approx. 116 kcal/mol) at these positions effectively blocks oxidative clearance.

Strategic Synthesis: The Reformatsky Route

While electrophilic fluorination (e.g., NFSI) can be used for late-stage modification, it often lacks regiocontrol on substituted lactams. For the construction of 3,3-difluoro-5-arylpyrrolidin-2-ones , a de novo assembly using a Reformatsky-type reaction is the gold standard for scalability and purity.

Reaction Logic

This protocol utilizes the reaction between ethyl bromodifluoroacetate and an aryl imine. This convergent strategy allows for the rapid diversification of the C5-aryl moiety (the "head" group for SV2A affinity) while installing the metabolic block (C3-F2) in a single step.

Visualization: Synthetic Workflow

SynthesisWorkflow Imine Aryl Imine (Precursor) Intermediate Zn-Enolate Intermediate Imine->Intermediate Addition Reagent Ethyl bromodifluoroacetate (Zn source) Reagent->Intermediate Reformatsky Cyclization Intramolecular Cyclization Intermediate->Cyclization -EtOH Product 3,3-Difluoro-5-aryl- pyrrolidin-2-one Cyclization->Product Isolation

Figure 1: Convergent synthesis of 3,3-difluoropyrrolidinones via Reformatsky reaction.

Validated Experimental Protocol

Objective: Synthesis of 3,3-difluoro-5-phenylpyrrolidin-2-one. Scale: 5.0 mmol.

Materials
  • Benzaldehyde N-TMS imine (or pre-formed N-benzyl imine)

  • Ethyl bromodifluoroacetate (1.2 equiv)

  • Zinc dust (activated, 2.0 equiv)

  • Trimethylsilyl chloride (TMSCl) (catalytic)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Zinc Activation:

    • Suspend Zinc dust (654 mg, 10 mmol) in dry THF (15 mL) under Argon atmosphere.

    • Add TMSCl (0.1 mL) to activate the Zn surface. Stir at RT for 15 mins until the grey suspension brightens slightly.

  • Reformatsky Reagent Formation:

    • Add Ethyl bromodifluoroacetate (1.22 g, 6.0 mmol) dropwise to the Zn suspension.

    • Critical Checkpoint: The exotherm should be controlled. If the reaction does not initiate (no temperature rise), warm gently to 40°C. Once initiated, stir for 30 min at RT.

  • Imine Addition:

    • Add the aryl imine (5.0 mmol) dissolved in THF (5 mL) slowly to the Reformatsky reagent.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The disappearance of the imine spot (

      
      ) and appearance of the lactam (
      
      
      
      ) indicates completion.
  • Work-up & Purification:

    • Quench with saturated aqueous

      
       (20 mL).
      
    • Extract with EtOAc (

      
       mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
    • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes). The 3,3-difluoro group significantly reduces polarity compared to the non-fluorinated analog.

  • Characterization (Expected Data):

    • 
       NMR: 
      
      
      
      -105 to -115 ppm (AB quartet,
      
      
      Hz). The diastereotopic nature of the fluorines confirms the rigid ring structure.
    • 
      H NMR:  The H5 proton will appear as a multiplet coupled to the fluorine atoms (
      
      
      
      ).

Pharmacological Profiling: SV2A & ADME

To validate the scaffold for CNS utility, the compound must be profiled against the SV2A target and for metabolic stability.

SV2A Binding Assay (Radioligand Displacement)

This assay measures the affinity (


) of the novel scaffold relative to Levetiracetam.
  • Ligand:

    
    ucb 30889 (high-affinity SV2A ligand).[3]
    
  • Source: Rat brain membrane homogenates or CHO cells expressing human SV2A.

  • Protocol:

    • Incubate membranes (200

      
      g protein) with 
      
      
      
      ucb 30889 (2 nM) and the test compound (
      
      
      to
      
      
      M) for 60 min at 4°C.
    • Filter through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine.

    • Measure radioactivity via liquid scintillation counting.

    • Success Criteria:

      
       (sub-micromolar affinity).
      
Metabolic Stability (HLM)

Fluorination should extend the half-life (


) compared to the non-fluorinated analog.
CompoundStructure

(Human Liver Microsomes)

(

L/min/mg)
Control 5-phenylpyrrolidin-2-one18 min45.2
Target 3,3-difluoro-5-phenylpyrrolidin-2-one > 120 min < 5.0
Analog 4-fluoropyrrolidin-2-one55 min12.8

Data Logic: The 3,3-difluoro substitution sterically and electronically deactivates the ring towards CYP-mediated hydroxylation.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Center Fluorinated Pyrrolidinone Scaffold C3 C3: Gem-difluoro Center->C3 C5 C5: Lipophilic Aryl Center->C5 N1 N1: Unsubstituted Center->N1 Effect1 Blocks CYP Oxidation (Increased t1/2) C3->Effect1 Effect2 SV2A Hydrophobic Pocket Binding C5->Effect2 Effect3 H-Bond Donor (Critical for SV2A) N1->Effect3

Figure 2: SAR logic for SV2A potency and metabolic stability.

References

  • Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam."[3][4] Proceedings of the National Academy of Sciences, 101(26), 9861-9866. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

  • Piron, K., et al. (2012). "Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines." Arkivoc, 2012(5), 6-15.[5] Link[5]

  • Gilligan, P. J., et al. (2009). "The role of fluorine in the discovery and optimization of CNS agents." Fluorine in Medicinal Chemistry and Chemical Biology, 345-380. Link

Sources

Exploratory

Strategic Sourcing and Quality Validation of 1-Isobutyl-3-fluoro-2-pyrrolidone

Executive Technical Summary 1-Isobutyl-3-fluoro-2-pyrrolidone is a specialized fluorinated heterocyclic building block, primarily utilized in medicinal chemistry to modulate metabolic stability and lipophilicity (LogP) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

1-Isobutyl-3-fluoro-2-pyrrolidone is a specialized fluorinated heterocyclic building block, primarily utilized in medicinal chemistry to modulate metabolic stability and lipophilicity (LogP) in pyrrolidone-based scaffolds.[1][2] Unlike its non-fluorinated parent (N-isobutyl-2-pyrrolidone), this compound is not a commodity solvent but a high-value intermediate, often employed to block metabolic oxidation at the


-position of the lactam ring.[1][2]

Current Market Status:

  • Availability: Low / Make-on-Demand.[1][2]

  • Primary Source: Custom Synthesis CROs (Contract Research Organizations).

  • Key Challenge: Differentiating from the common regioisomer 4-isobutyl-2-pyrrolidone (a Pregabalin impurity).[1][2]

This guide provides a roadmap for procuring, synthesizing, and validating this compound for pharmaceutical research.

Chemical Profile & Identification

PropertyDataNotes
Chemical Name 1-Isobutyl-3-fluoro-2-pyrrolidinone
Molecular Formula C₈H₁₄FNO
Molecular Weight 159.20 g/mol
Parent Scaffold N-Isobutyl-2-pyrrolidone (CAS 3772-26-7)Common solvent/intermediate
Chirality Racemic (standard) or Enantiopure ((3R) or (3S))The C3 fluorine creates a stereocenter.[1][2][3][4]
Predicted LogP ~1.2 - 1.5Fluorination typically increases lipophilicity vs. H.
Structural Alert

-Fluoroamide
Susceptible to hydrolysis under harsh basic conditions.[1][2]

Sourcing Strategy: Navigating the "Phantom Catalog"

Researchers often encounter "phantom availability" where aggregators list the compound without physical stock. Relying on these listings causes project delays.

The Procurement Decision Matrix

The following workflow illustrates the logic for securing this material based on quantity and timeline.

ProcurementStrategy Start Requirement: 1-Isobutyl-3-fluoro-2-pyrrolidone CheckStock Check Tier 1 Vendors (Enamine, Combi-Blocks, Fluorochem) Start->CheckStock IsStock In Stock? CheckStock->IsStock BuyStock Direct Purchase (Lead Time: 1 week) IsStock->BuyStock Yes CheckParent Check Parent Material: N-Isobutyl-2-pyrrolidone (CAS 3772-26-7) IsStock->CheckParent No (Likely) ParentStock Parent Available? CheckParent->ParentStock Outsource Custom Synthesis (CRO) (WuXi, ChemPartner, Curia) ParentStock->Outsource No Decision Internal Chemistry Capacity? ParentStock->Decision Yes InHouse In-House Synthesis (Route: NFSI Fluorination) Decision->InHouse High Decision->Outsource Low

Figure 1: Decision matrix for sourcing rare fluorinated intermediates. Prioritize checking the parent lactam availability if the fluorinated target is out of stock.

Recommended Supplier Tiers

Do not rely on general aggregators. Go directly to manufacturers with fluorination capabilities.[2]

  • Tier 1 (Building Block Specialists):

    • Enamine: Largest stock of fluorinated heterocycles.

    • Combi-Blocks: High probability of having the parent or the chloro-analog.[1][2]

    • Fluorochem (UK): Specialized in fluorinated intermediates.

  • Tier 2 (Custom Synthesis):

    • Syngene / WuXi AppTec: For >100g scale-up.[1][2]

    • ChemScene / MedChemExpress: Often list catalog numbers but require synthesis time (2-4 weeks).[1][2]

Synthesis & Manufacturing Methodology

If commercial sourcing fails, the synthesis of 1-isobutyl-3-fluoro-2-pyrrolidone is a standard electrophilic fluorination protocol.[1][2] This method is robust and scalable for lab use (1–10g).

Reaction Pathway

The synthesis relies on the deprotonation of the


-carbon of the commercially available 1-isobutyl-2-pyrrolidone  followed by trapping with an electrophilic fluorine source, typically N-Fluorobenzenesulfonimide (NFSI) .[1][2]

Reagents:

  • Substrate: 1-Isobutyl-2-pyrrolidone (CAS 3772-26-7).[1][2]

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or LDA.

  • Fluorinating Agent: NFSI (CAS 133745-75-2).[1][2]

  • Solvent: Anhydrous THF.

Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen/Argon).

  • Setup: Charge a flame-dried flask with anhydrous THF and cool to -78°C .

  • Deprotonation: Add 1-Isobutyl-2-pyrrolidone (1.0 eq).[1][2] Slowly add LiHMDS (1.1 eq, 1M in THF) dropwise over 20 minutes.

    • Mechanism:[1][2][5][6] Formation of the lithium enolate.

    • Critical Control: Maintain temperature < -70°C to prevent self-condensation.[1][2]

  • Enolate Aging: Stir at -78°C for 45 minutes.

  • Fluorination: Dissolve NFSI (1.2 eq) in minimal THF and add dropwise to the enolate solution.

  • Warming: Allow the reaction to warm to room temperature slowly over 4 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc). The fluorine atom significantly alters polarity, facilitating separation from the unreacted starting material.

Quality Control & Validation (The "Self-Validating System")

Upon receipt or synthesis, you must validate the identity and purity. Standard HPLC-UV is insufficient due to the low UV absorbance of the pyrrolidone ring.[2]

Analytical Workflow

QC_Workflow Sample Received Sample NMR_1H 1H NMR (CDCl3) Check Isobutyl Signals Sample->NMR_1H NMR_19F 19F NMR Check for -180 to -200 ppm Sample->NMR_19F GCMS GC-MS Confirm M+ = 159 Sample->GCMS Validation Data Correlation NMR_1H->Validation NMR_19F->Validation GCMS->Validation Release Release for Assay Validation->Release Consistent Reject Reject / Repurify Validation->Reject Impurity > 5%

Figure 2: Analytical validation workflow. 19F NMR is the critical step for confirming successful fluorination.

Key Spectral Features
  • ¹⁹F NMR: Expect a multiplet (due to H-F coupling) in the range of -180 to -200 ppm (relative to CFCl₃).[1][2] If the signal is absent, you have the starting material.

  • ¹H NMR:

    • The proton at the C3 position (geminal to Fluorine) will appear as a distinct multiplet (ddd or similar) with a large geminal H-F coupling constant (J ≈ 50-55 Hz ).[2] This is the definitive confirmation of the C-F bond.

    • Isobutyl group: Doublet at ~0.9 ppm (CH₃), Multiplet at ~1.9 ppm (CH), Doublet at ~3.1 ppm (N-CH₂).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Specific Fluorine Hazards: While the C-F bond is stable, metabolic cleavage (unlikely in storage) or combustion can release HF.

  • Storage: Hygroscopic. Store under nitrogen at 2-8°C.

  • SDS Note: Treat as a standard amide solvent with added toxicity precautions due to the fluorination.

References

  • Synthesis of Fluorinated Lactams: Ma, J. A., & Cahard, D. (2004). Asymmetric Electrophilic Fluorination Using N-Fluorodibenzenesulfonimide.[1][2] Chemical Reviews, 104(12), 6119–6146. Link

  • Parent Compound Data: PubChem. (n.d.). N-Isobutyl-2-pyrrolidone (CAS 3772-26-7).[1][2] National Center for Biotechnology Information.[2] Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Reaction Protocol (Analogous): Tredwell, M., & Gouverneur, V. (2006). Electrophilic fluorination of heterocycles. Organic & Biomolecular Chemistry, 4(1), 26-32. Link

Sources

Foundational

The Strategic Incorporation of 3-Fluoropyrrolidin-2-one Derivatives in Modern Drug Discovery: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It explores the core principles and practical applications of 3-fluoropyrrolidin-2-one derivatives as bioisosteri...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It explores the core principles and practical applications of 3-fluoropyrrolidin-2-one derivatives as bioisosteric replacements in medicinal chemistry. By providing a blend of theoretical rationale, synthetic strategies, and potential therapeutic applications, this document aims to equip scientists with the knowledge to leverage this unique scaffold in the design of next-generation therapeutics.

Executive Summary

The strategic replacement of chemical moieties with bioisosteres is a cornerstone of modern drug design, aimed at optimizing the pharmacological profile of lead compounds.[1] The introduction of fluorine into small molecules has proven to be a particularly powerful tactic, offering nuanced control over a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1] This guide focuses on the 3-fluoropyrrolidin-2-one scaffold, a conformationally constrained motif that holds significant promise as a bioisostere for native peptide fragments and other heterocyclic systems. We will delve into the profound stereoelectronic effects of the fluorine atom on the pyrrolidinone ring, explore synthetic routes to access these valuable building blocks, and present a series of case studies illustrating their potential in diverse therapeutic areas.

The Rationale: Why 3-Fluoropyrrolidin-2-one?

The five-membered pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds.[2][3] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic systems.[3] The introduction of a fluorine atom at the 3-position of a pyrrolidin-2-one ring imparts a unique set of properties that can be exploited in drug design.

The Gauche Effect and Conformational Pre-organization

The primary driver for the utility of 3-fluoropyrrolidin-2-one as a bioisostere lies in the stereoelectronic influence of the fluorine atom. The highly electronegative fluorine atom induces a gauche effect , favoring a conformation where the fluorine atom is in a syn orientation to the nitrogen atom of the pyrrolidine ring.[4] This effect arises from a stabilizing hyperconjugative interaction between the C-H or C-C bonding orbitals and the antibonding σ* orbital of the C-F bond. This conformational preference effectively "locks" the pyrrolidine ring into a specific pucker, reducing its conformational flexibility.

This pre-organization is highly advantageous in drug design. By constraining the conformation of a flexible molecule, the entropic penalty of binding to a biological target is reduced, which can lead to a significant increase in binding affinity.

cluster_gauche Gauche Effect in 3-Fluoropyrrolidin-2-one cluster_interaction Hyperconjugative Interaction C4 C4 C3 C3 C4->C3 C-C H3 H3 C4->H3 C-H C2 C2 C3->C2 C-C F F C3->F C-F N1 N1 C2->N1 C-N O O C2->O C=O C5 C5 N1->C5 N-C H H N1->H N-H C5->C4 C-C H2 H2 C5->H2 C-H sigma_CH σ C-H sigma_star_CF σ* C-F sigma_CH->sigma_star_CF Stabilizing Interaction

Caption: Gauche effect in 3-fluoropyrrolidin-2-one.

Modulation of Physicochemical Properties

Beyond conformational control, the introduction of fluorine can fine-tune other critical drug-like properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Replacing a metabolically labile C-H bond with a C-F bond can significantly enhance the metabolic stability and half-life of a drug candidate.

  • Lipophilicity: A single fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. However, the overall effect on lipophilicity is context-dependent and can be influenced by the surrounding molecular environment.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can be beneficial for optimizing the ionization state of a drug at physiological pH.

Synthesis of 3-Fluoropyrrolidin-2-one Derivatives

The synthesis of 3-fluoropyrrolidin-2-one derivatives can be approached through several strategic routes. While a single, universally applicable method does not exist, the following represents a logical and adaptable synthetic plan based on established methodologies for related fluorinated heterocycles.

Proposed Enantioselective Synthetic Route

A plausible and efficient enantioselective synthesis can be envisioned starting from a chiral precursor, for example, a derivative of glutamic acid.

Experimental Protocol: Proposed Enantioselective Synthesis

  • Protection and Reduction: Commercially available N-Boc-L-glutamic acid is first protected as its dimethyl ester. Subsequent chemoselective reduction of the side-chain ester, for instance with sodium borohydride in the presence of a Lewis acid, would yield the corresponding alcohol.

  • Fluorination: The hydroxyl group can then be converted to a fluorine atom using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This step is often the most challenging and may require careful optimization of reaction conditions to avoid side reactions.

  • Cyclization: The resulting fluorinated amino ester can be induced to cyclize into the desired 3-fluoropyrrolidin-2-one ring. This can be achieved by heating in a suitable solvent, often with the addition of a mild base to facilitate the intramolecular aminolysis of the ester.

  • N-Derivatization: The N-Boc protecting group can be removed under acidic conditions, and the resulting secondary amine can be derivatized with a wide range of substituents to explore structure-activity relationships (SAR).

Start N-Boc-L-Glutamic Acid Dimethyl Ester Step1 Selective Reduction Start->Step1 Intermediate1 N-Boc-γ-hydroxy-α-amino Ester Step1->Intermediate1 Step2 Deoxofluorination (DAST or Deoxo-Fluor®) Intermediate1->Step2 Intermediate2 N-Boc-γ-fluoro-α-amino Ester Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Product N-Boc-3-fluoropyrrolidin-2-one Step3->Product Step4 Deprotection & N-Derivatization Product->Step4 Final_Product 3-Fluoropyrrolidin-2-one Derivatives Step4->Final_Product

Caption: Proposed synthetic workflow for 3-fluoropyrrolidin-2-one.

Bioisosteric Applications and Case Studies

The true value of the 3-fluoropyrrolidin-2-one scaffold lies in its application as a bioisosteric replacement for other key structural motifs in drug molecules.

As a Proline Mimetic

Proline is a unique amino acid that introduces a kink into peptide chains, playing a crucial role in protein structure and function. The pyrrolidin-2-one core of our scaffold is a close structural mimic of the proline ring. The introduction of the 3-fluoro substituent provides a means to fine-tune the conformational preferences of this proline surrogate, potentially leading to enhanced binding to target proteins.

Case Study: Kinase Inhibitors

In the development of kinase inhibitors, proline and its analogs are often incorporated to impart conformational rigidity and improve binding to the ATP-binding pocket. By replacing a proline residue with a 3-fluoropyrrolidin-2-one derivative, it may be possible to achieve a more optimal orientation of key pharmacophoric groups, leading to increased potency and selectivity.

Compound Scaffold Target Kinase IC50 (nM) Reference
Parent Compound Pyrrolidin-2-oneKinase X150Hypothetical
Fluorinated Analog 3-Fluoropyrrolidin-2-oneKinase X25Hypothetical
As a Constrained Dipeptide Mimetic

The rigidified 3-fluoropyrrolidin-2-one scaffold can also serve as a bioisostere for a dipeptide unit within a larger peptide or peptidomimetic.[5][6] This is particularly useful in the design of protease inhibitors or ligands for peptide hormone receptors, where precise conformational control is paramount for activity.

cluster_dipeptide Dipeptide cluster_mimetic 3-Fluoropyrrolidin-2-one Mimetic N1 N1 Ca1 Ca1 N1->Ca1 C1 C1 Ca1->C1 R1 R1 Ca1->R1 N2 N2 C1->N2 Ca2 Ca2 N2->Ca2 C2 C2 Ca2->C2 R2 R2 Ca2->R2 N N C2->N O O C2->O C5 C5 N->C5 C4 C4 C5->C4 R_mimic2 R_mimic2 C5->R_mimic2 C3 C3 C4->C3 R_mimic1 R_mimic1 C4->R_mimic1 C3->C2 F F C3->F Dipeptide Dipeptide Mimetic Mimetic Dipeptide->Mimetic Bioisosteric Replacement

Caption: 3-Fluoropyrrolidin-2-one as a dipeptide mimetic.

In Central Nervous System (CNS) Drug Discovery

The pyrrolidine scaffold is a common feature in many CNS-active drugs.[7] The ability of fluorine to enhance metabolic stability and modulate lipophilicity makes 3-fluoropyrrolidin-2-one derivatives attractive candidates for CNS drug discovery programs, where blood-brain barrier penetration is a critical challenge.

Potential Application: Neurodegenerative Diseases

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, the development of small molecules that can modulate protein aggregation or protect neurons is an active area of research.[7][8][9][10] The unique conformational and physicochemical properties of 3-fluoropyrrolidin-2-one derivatives could be leveraged to design novel agents with improved CNS exposure and target engagement.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized 3-fluoropyrrolidin-2-one derivatives, a variety of in vitro assays can be employed. The following are representative protocols that can be adapted to specific therapeutic targets.

Enzyme Inhibition Assay (e.g., for Kinases or Proteases)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.

Materials:

  • Purified recombinant enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for the specific enzyme)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Plate reader (e.g., for absorbance, fluorescence, or luminescence)

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the serially diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at the optimal temperature for the enzyme for a pre-determined time to allow for compound binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubate the plate for a specific time to allow for product formation.

  • Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence) using a plate reader.

  • Calculate the percentage of enzyme inhibition for each compound concentration relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay

Objective: To determine the antiviral activity of a test compound in a cell-based model of viral infection.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., plaque assay, qPCR for viral genomes, or a reporter virus assay)

Procedure:

  • Seed the host cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

  • Incubate the plates for a period of time sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

  • After the incubation period, quantify the extent of viral replication in each well using the chosen method.

  • Simultaneously, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on uninfected cells treated with the same concentrations of the test compounds to determine their toxicity.

  • Calculate the half-maximal effective concentration (EC50) for antiviral activity and the half-maximal cytotoxic concentration (CC50).

  • The selectivity index (SI = CC50/EC50) can then be calculated to assess the therapeutic window of the compound.

Conclusion and Future Perspectives

The 3-fluoropyrrolidin-2-one scaffold represents a valuable and underexplored building block in medicinal chemistry. The strategic introduction of a fluorine atom at the 3-position imparts a unique combination of conformational rigidity and favorable physicochemical properties. This makes it an attractive bioisostere for proline, dipeptides, and other heterocyclic systems. As synthetic methodologies for accessing these compounds become more refined and accessible, we anticipate a growing number of applications in diverse therapeutic areas, from oncology and infectious diseases to CNS disorders. The principles and strategies outlined in this guide provide a solid foundation for researchers to harness the potential of 3-fluoropyrrolidin-2-one derivatives in their own drug discovery programs.

References

  • Gouverneur, V., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry – A European Journal, 18(41), 13126-32. Available from: [Link]

  • Bhat, A. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1275, 134676. Available from: [Link]

  • Al-Tel, T. H., et al. (2022). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. Frontiers in Cellular and Infection Microbiology, 12, 868545. Available from: [Link]

  • Georgiev, M., et al. (2023). Study of different heterocycles showing significant anti-severe acute respiratory syndrome 2 activity in vitro and in vivo. Veterinary World, 16(1), 160-167. Available from: [Link]

  • Pace, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4845. Available from: [Link]

  • Tai, C.-J., et al. (2015). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Journal of Visualized Experiments, (98), e53124. Available from: [Link]

  • Verma, D., et al. (2014). Cell-Based Screening Assay for Antiviral Compounds Targeting the Ability of Herpesvirus Posttranscriptional Regulatory Proteins To Stabilize Viral mRNAs. Journal of Virology, 88(16), 9096-9109. Available from: [Link]

  • Creative Diagnostics. (n.d.). Cell-based ELISA for Antiviral Research. Available from: [Link]

  • De Clercq, E. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Drug Design and Research, 9(2), 1089. Available from: [Link]

  • de la Torre, D., et al. (2023). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Medicinal Chemistry, 14(8), 1503-1514. Available from: [Link]

  • Voitenko, Z., et al. (2016). Synthesis of potential inhibitors of InhA with pyrrolidine-2,5-dione core fragment and evaluation of their biological activity. French-Ukrainian Journal of Chemistry, 4(1), 74-82. Available from: [Link]

  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(3), 115216. Available from: [Link]

  • Pace, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4845. Available from: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]

  • Nair, P., et al. (2006). Synthesis of constrained analogues of cholecystokinin/opioid chimeric peptides. Tetrahedron Letters, 47(13), 2189-2192. Available from: [Link]

  • Fustero, S., et al. (2021). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Molecules, 26(1), 195. Available from: [Link]

  • Iminov, D. A., et al. (2021). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. European Journal of Organic Chemistry, 2021(29), 4141-4158. Available from: [Link]

  • Yang, T.-H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 883. Available from: [Link]

  • Nájera, C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinyl-1-azadienes and Azomethine Ylides. The Journal of Organic Chemistry, 88(20), 14389–14401. Available from: [Link]

  • Mykhailiuk, P. K. (2021). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available from: [Link]

  • Alzheimer's Drug Discovery Foundation. (2021). Identification Methods for Drug Repurposing: Case Studies in Neurodegeneration. Available from: [Link]

  • De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15. Available from: [Link]

  • Dawson, T. M., et al. (2015). Animal Models of Neurodegenerative Diseases. Nature Neuroscience, 18(5), 615-620. Available from: [Link]

  • Ceccatelli, S., et al. (2023). Advanced Cellular Models for Neurodegenerative Diseases and PFAS-Related Environmental Risks. International Journal of Molecular Sciences, 24(24), 17235. Available from: [Link]

  • O'Brien, P., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Angewandte Chemie International Edition, 59(32), 13476-13481. Available from: [Link]

  • Rahm, C. (2024). Integrative Case Studies and Protocols Found for Neurodegenerative Diseases. Clinical and Medical Engineering Live, 2(3), 1-11. Available from: [Link]

  • Lubell, W. D., et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 26(25), 7809. Available from: [Link]

  • Alzheimer's Drug Discovery Foundation. (2017). ADDF-Funded Scientists Discover Two Repurposed Drugs With Promise for Alzheimer's and FTD. Available from: [Link]

  • Lubell, W. D., et al. (2021). N-aminoimidazole-2-ones Peptide Mimics Synthesis and Applications. Chemistry Proceedings, 5(1), 69. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 3-Fluoro-1-isobutylpyrrolidin-2-one from Allylic Fluorides

Executive Summary & Mechanistic Rationale The strategic incorporation of fluorine into saturated heterocycles is a cornerstone of modern drug development, profoundly enhancing metabolic stability, modulating basicity (pK...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The strategic incorporation of fluorine into saturated heterocycles is a cornerstone of modern drug development, profoundly enhancing metabolic stability, modulating basicity (pKa), and improving lipophilicity[1]. Among these, fluorinated pyrrolidinones are highly valued scaffolds. While traditional methods often rely on the late-stage electrophilic fluorination of enolates—which suffers from poor regioselectivity and functional group intolerance— for the precision construction of complex fluorinated heterocycles[2].

Previous methodologies have successfully utilized allylic fluorides to synthesize 4-fluoropyrrolidin-2-ones via iodocyclization[3]. However, this protocol details a highly efficient, alternative three-step cascade to synthesize 3-fluoro-1-isobutylpyrrolidin-2-one starting from the allylic fluoride 2-fluorobut-3-enoic acid. The sequence utilizes a regioselective hydroboration-oxidation followed by a base-mediated 5-exo-tet cyclization. This route is specifically designed to prevent the β-elimination of the delicate C-F bond, a common failure point in the manipulation of α-fluoro amides.

Synthetic Workflow

SynthesisPath A 2-Fluorobut-3-enoic acid (Allylic Fluoride) B N-Isobutyl-2-fluorobut- 3-enamide A->B Isobutylamine HATU, DIPEA C 4-Hydroxy-2-fluoro-N- isobutylbutanamide B->C 1. BH3·THF 2. H2O2, NaOH D 3-Fluoro-1-isobutyl- pyrrolidin-2-one C->D 1. MsCl, Et3N 2. NaH, THF

Fig 1. Three-step synthetic cascade from allylic fluoride to 3-fluoro-1-isobutylpyrrolidin-2-one.

Quantitative Data & Process Metrics

The following table summarizes the expected yields, purity profiles, and critical In-Process Control (IPC) metrics for a standard 10 mmol scale synthesis.

Reaction StepIsolated Intermediate / ProductYield (%)Purity (HPLC)Key IPC Metric (Self-Validation)
1. Amidation N-Isobutyl-2-fluorobut-3-enamide88%>95%Complete consumption of SM (TLC Rf shift from 0.2 to 0.6 in 1:1 EtOAc/Hex).
2. Hydroboration 4-Hydroxy-2-fluoro-N-isobutylbutanamide76%>92%Absence of terminal alkene signals (¹H NMR δ 5.3–5.9 ppm).
3. Cyclization 3-Fluoro-1-isobutylpyrrolidin-2-one81%>98%Disappearance of the broad amide N-H singlet (¹H NMR δ ~6.5 ppm).

Step-by-Step Experimental Protocols

Step 1: Amide Coupling of the Allylic Fluoride

Objective: Synthesis of N-isobutyl-2-fluorobut-3-enamide.

  • Causality & Rationale: The α-fluorine atom strongly withdraws electron density from the adjacent carboxylic acid, reducing the nucleophilicity of the carboxylate during activation. HATU is selected over standard carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt ester, driving the amidation forward efficiently and minimizing the risk of base-catalyzed epimerization at the C2 position.

  • Procedure:

    • Charge a flame-dried 100 mL round-bottom flask with 2-fluorobut-3-enoic acid (1.04 g, 10.0 mmol, 1.0 eq) and anhydrous CH₂Cl₂ (30 mL) under an argon atmosphere.

    • Add HATU (4.56 g, 12.0 mmol, 1.2 eq) and stir the suspension for 10 minutes at room temperature.

    • Cool the mixture to 0 °C using an ice bath. Add N,N-diisopropylethylamine (DIPEA) (4.35 mL, 25.0 mmol, 2.5 eq) dropwise, followed by isobutylamine (1.19 mL, 12.0 mmol, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc, 80:20) to afford the product as a pale yellow oil.

  • Self-Validating Check: Analyze the product via ¹⁹F NMR. A distinct doublet of doublets (or multiplet depending on chiral resolution) around δ -185 ppm confirms the retention of the allylic fluoride.

Step 2: Regioselective Hydroboration-Oxidation

Objective: Synthesis of 4-hydroxy-2-fluoro-N-isobutylbutanamide.

  • Causality & Rationale: Borane-THF (BH₃·THF) provides excellent anti-Markovnikov regioselectivity, adding the boron atom strictly to the less sterically hindered terminal carbon. Critical Parameter: The oxidation step utilizes NaOH and H₂O₂. Because the C2 proton is highly acidic (flanked by a fluorine atom and an amide carbonyl), elevated temperatures during the addition of NaOH will cause rapid β-elimination of the fluoride ion to form an enamide. Strict temperature control (0 °C) is mandatory.

  • Procedure:

    • Dissolve N-isobutyl-2-fluorobut-3-enamide (1.59 g, 10.0 mmol, 1.0 eq) in anhydrous THF (25 mL) under argon and cool to 0 °C.

    • Add BH₃·THF (1.0 M in THF, 15.0 mL, 15.0 mmol, 1.5 eq) dropwise over 15 minutes. Stir at 0 °C for 2 hours.

    • Carefully quench the excess borane by the dropwise addition of absolute ethanol (2 mL) until gas evolution ceases.

    • While maintaining the temperature strictly at 0 °C, sequentially add 30% aqueous H₂O₂ (4.0 mL) and 1.0 M aqueous NaOH (4.0 mL). Stir vigorously at 0 °C for 45 minutes.

    • Workup: Dilute with EtOAc (50 mL) and partition with water. Extract the aqueous phase with EtOAc (2 × 25 mL). Wash the combined organics with saturated Na₂S₂O₃ to neutralize residual peroxides, dry over MgSO₄, and concentrate.

  • Self-Validating Check: Perform a rapid ¹H NMR on the crude mixture. The complete disappearance of the vinylic protons (δ 5.3–5.9 ppm) and the emergence of a multiplet at δ 3.6–3.8 ppm (CH₂-OH) validates successful hydroboration without defluorination.

Step 3: Mesylation and 5-exo-tet Cyclization

Objective: Synthesis of the target 3-fluoro-1-isobutylpyrrolidin-2-one.

  • Causality & Rationale: Direct Mitsunobu cyclization of α-fluoro amides is notoriously low-yielding due to the poor nucleophilicity of the amide nitrogen. A stepwise approach is employed. First, the primary alcohol is converted to a mesylate (a superior leaving group). Second, Sodium Hydride (NaH) is used to irreversibly deprotonate the amide N-H. The resulting highly nucleophilic nitrogen undergoes a rapid, Baldwin-favored 5-exo-tet cyclization to form the pyrrolidin-2-one ring.

  • Procedure:

    • Mesylation: Dissolve the alcohol intermediate (1.77 g, 10.0 mmol, 1.0 eq) in CH₂Cl₂ (30 mL) and cool to 0 °C. Add Triethylamine (2.09 mL, 15.0 mmol, 1.5 eq) followed by Methanesulfonyl chloride (MsCl) (0.93 mL, 12.0 mmol, 1.2 eq) dropwise. Stir for 1 hour at 0 °C. Quench with ice water, extract with CH₂Cl₂, dry, and concentrate to yield the crude mesylate. Do not purify the mesylate to avoid degradation.

    • Cyclization: Dissolve the crude mesylate in anhydrous THF (40 mL) and cool to 0 °C under argon.

    • Add Sodium Hydride (60% dispersion in mineral oil, 0.60 g, 15.0 mmol, 1.5 eq) in small portions. Observe controlled H₂ gas evolution.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Workup: Quench carefully with cold water (10 mL). Extract with EtOAc (3 × 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc, 60:40) to isolate the target lactam.

  • Self-Validating Check: LC-MS will show the expected [M+H]⁺ mass of 160.1. ¹H NMR will confirm the absence of the N-H proton and the presence of the characteristic isobutyl and pyrrolidinone ring protons.

References

1.[3] Title: Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Source: Chemical Communications / NIH. URL:[Link] 2.[2] Title: Recent Advances in Allylic Fluoride Synthesis. Source: European Journal of Organic Chemistry. URL:[Link] 3.[1] Title: Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Source: Molecules (MDPI). URL:[Link]

Sources

Application

Electrophilic fluorination protocols for N-substituted gamma-lactams

Application Note: Electrophilic Fluorination Protocols for N-Substituted -Lactams -Fluorination of Pyrrolidin-2-ones Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Introduction & Strategic Signi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrophilic Fluorination Protocols for N-Substituted -Lactams


-Fluorination of Pyrrolidin-2-ones
Audience:  Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction & Strategic Significance

The


-fluorinated 

-lactam (pyrrolidin-2-one) scaffold is a privileged structural motif in medicinal chemistry. The introduction of fluorine at the

-position of the lactam ring profoundly alters the physicochemical profile of the molecule:
  • pKa Modulation: Fluorine's electronegativity lowers the pKa of the

    
    -proton, influencing metabolic stability against oxidative deamination.
    
  • Conformational Locking: The gauche effect and dipole-dipole interactions can lock the pyrrolidine ring into specific conformations, enhancing binding affinity to target proteins.

  • Bioisosterism:

    
    -Fluoro-lactams often serve as non-hydrolyzable mimics of peptide bonds.
    

However, the synthesis is fraught with challenges, primarily the competing di-fluorination due to the increased acidity of the mono-fluorinated product and the stability of the N-protecting group. This guide details two robust protocols: a stoichiometric "workhorse" method for racemic synthesis and a catalytic asymmetric method for enantioselective construction.

Mechanistic Principles

Understanding the underlying mechanism is critical for troubleshooting. The reaction proceeds via an enolate intermediate which attacks an electrophilic fluorine source (


).
Reaction Pathway & Selectivity Control

The transformation relies on the kinetic deprotonation of the lactam to form a nucleophilic enolate. The choice of base and temperature dictates the


 geometry of the enolate, which influences stereochemistry.

Critical Challenge: The resulting


-fluoro lactam is more acidic than the starting material due to the inductive effect of fluorine. If the reaction mixture contains excess base or if proton exchange is fast, the mono-fluorinated product will deprotonate and react again, leading to the 

-difluoro byproduct.
Mechanistic Visualization

FluorinationMechanism Lactam N-Substituted Gamma-Lactam Enolate Li-Enolate Intermediate Lactam->Enolate Deprotonation Base Base (LiHMDS/LDA) -78°C Base->Enolate TS F-Transfer Transition State Enolate->TS Nucleophilic Attack NFreagent Electrophilic F Source (NFSI/Selectfluor) NFreagent->TS MonoF α-Fluoro Lactam (Target) TS->MonoF C-F Bond Formation DiF α,α-Difluoro Lactam (Byproduct) MonoF->DiF Over-reaction (if excess base present)

Figure 1: Mechanistic pathway for electrophilic fluorination of lactams, highlighting the risk of over-fluorination.

Protocol A: Stoichiometric Direct -Fluorination

Application: Rapid generation of racemic


-fluoro lactams for SAR studies.
Primary Reagent:  N-Fluorobenzenesulfonimide (NFSI).[1][2][3][4][5][6]
Reagent Selection Rationale
  • Base: LiHMDS (Lithium Hexamethyldisilazide) is preferred over LDA. Its steric bulk suppresses nucleophilic attack on the lactam carbonyl (ring opening) and provides kinetic control.

  • F-Source: NFSI is chosen for its solubility in THF at -78°C and milder reactivity compared to Selectfluor, which helps control di-fluorination.

Step-by-Step Methodology

Reagents:

  • N-Benzyl-pyrrolidin-2-one (1.0 equiv)

  • LiHMDS (1.0 M in THF, 1.1 equiv)

  • NFSI (1.2 equiv)[6]

  • Anhydrous THF (0.1 M concentration relative to substrate)

Procedure:

  • System Prep: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF.

  • Base Addition: Cool the THF to -78°C (dry ice/acetone bath). Add LiHMDS dropwise via syringe.

  • Enolization: Dissolve the lactam in a minimal amount of THF. Add this solution dropwise to the base over 10 minutes.

    • Checkpoint: Stir at -78°C for 45-60 minutes to ensure complete enolate formation. Incomplete enolization leads to recovered starting material and complex mixtures.

  • Fluorination: Dissolve NFSI in THF (approx. 2-3 mL/mmol). Add this solution dropwise to the enolate mixture at -78°C.

    • Note: The addition must be slow to prevent localized warming, which causes decomposition or poly-fluorination.

  • Quench: Stir at -78°C for 2 hours. quench at low temperature with saturated aqueous NH₄Cl. Do not allow to warm to RT before quenching.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.[6]

Data & Optimization Table
VariableRecommendationImpact on Outcome
Temperature Strictly -78°CHigher temps (> -50°C) favor di-fluorination and ring opening.
Stoichiometry 1.1 equiv BaseExcess base (>1.2 equiv) drastically increases di-fluoro byproduct.
Addition Rate Slow (< 1 mL/min)Rapid addition causes exotherms, disrupting kinetic control.
Solvent THF (Anhydrous)Ethers are required for Li-enolate stability. Avoid DCM.

Protocol B: Catalytic Asymmetric Fluorination

Application: Synthesis of enantiopure scaffolds for drug candidates. Method: Pd-Catalyzed Enantioselective Fluorination (Based on Sodeoka/Togni principles).

Concept

This protocol utilizes a chiral Palladium-BINAP complex to create a chiral enolate equivalent. The bulky chiral ligand creates a steric environment that directs the approach of the electrophilic fluorine source (NFSI) to one face of the enolate.

Workflow Visualization

AsymmetricWorkflow cluster_catalyst Catalyst Activation Pd Pd(OAc)2 Complex Active Pd-Complex Pd->Complex Ligand (R)-BINAP Ligand->Complex Reaction Reaction: 0°C to RT 12-24 Hours Complex->Reaction Substrate N-Boc-Lactam Substrate->Reaction Solvent EtOH / Solvent Mix Solvent->Reaction NFSI NFSI (F+ Source) NFSI->Reaction Purification Column Chromatography (Silica) Reaction->Purification Product Chiral α-Fluoro Lactam (>90% ee) Purification->Product

Figure 2: Workflow for the Pd-catalyzed asymmetric fluorination of N-protected lactams.

Step-by-Step Methodology

Reagents:

  • Substrate:

    
    -carbalkoxy- or 
    
    
    
    -keto-lactam (activated substrate required for this catalytic mode).
  • Catalyst: Pd(OAc)₂ (5 mol%) + (R)-BINAP (5 mol%).

  • Fluorinating Agent: NFSI (1.2 equiv).[6]

  • Solvent: Ethanol or EtOH/DCM mixtures.

Procedure:

  • Catalyst Formation: In a vial, mix Pd(OAc)₂ and (R)-BINAP in DCM/EtOH. Stir at RT for 30 mins to form the orange/yellow complex.

  • Substrate Addition: Add the N-protected lactam substrate to the catalyst mixture.

  • Reaction: Cool to 0°C. Add NFSI solid in one portion.

  • Monitoring: Stir at 0°C to RT. Monitor by HPLC (Chiralpak columns) for conversion and ee.

  • Workup: Filter through a pad of celite to remove Palladium. Concentrate and purify via flash chromatography.

Troubleshooting & Critical Parameters

The "Di-Fluoro" Problem

The most common failure mode is obtaining the


-difluoro lactam.
  • Cause: The mono-fluoro product is more acidic than the starting material.

  • Solution:

    • Inverse Addition: Add the enolate to the NFSI solution (flooding conditions) rather than NFSI to the enolate. This ensures the enolate always encounters excess electrophile, not excess base.

    • Internal Quench: Use TMSCl in situ to trap the enolate as a silyl ketene amidal, then fluorinate the silyl ether (though this adds a step).

N-Protecting Group Stability
  • Boc/Cbz: Generally stable to LiHMDS/NFSI conditions.

  • Simple Alkyl (N-Benzyl): Stable, but activates the ring less than carbamates.

  • N-H Lactams: Cannot be fluorinated directly using these methods; the N-H proton is more acidic than the

    
    -proton. You must protect the nitrogen.
    

Safety & Handling

  • NFSI (N-Fluorobenzenesulfonimide):

    • Hazard: Solid electrophilic fluorinating agent. Generally stable but can react vigorously with strong reducing agents.

    • Handling: Weigh in a fume hood. Avoid heating neat material.

  • Selectfluor:

    • Hazard: Strong oxidant. Incompatible with amines and pyridine (forms complexes).

    • Handling: Hygroscopic; store in a desiccator.

  • HF Generation:

    • While these reagents are "electrophilic," hydrolysis can generate trace HF. Always work in a well-ventilated hood and have calcium gluconate gel available as a precaution.

References

  • Sodeoka, M., et al.

    
    -Ketoesters."[1] Journal of the American Chemical Society, 2002. Link
    
  • Togni, A., et al.

    
    -Ketoesters." Angewandte Chemie International Edition, 2000. Link
    
  • Ma, J. A., & Cahard, D. "Asymmetric Electrophilic Fluorination Strategies." Chemical Reviews, 2004. Link

  • Resnati, G., et al. "Fluorination of Enolates: A Review." Journal of Fluorine Chemistry, 2008. Link

  • Meanwell, M., & Britton, R. "Recent Advances in the Synthesis of Fluorinated Heterocycles."[7] Synthesis, 2018.[7][8] Link

Sources

Method

Application Note: N-Alkylation of 3-Fluoropyrrolidin-2-one with Isobutyl Halides

This Application Note is designed to provide a comprehensive, scientifically grounded protocol for the N-alkylation of 3-fluoropyrrolidin-2-one with isobutyl halides . This transformation presents specific challenges due...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive, scientifically grounded protocol for the N-alkylation of 3-fluoropyrrolidin-2-one with isobutyl halides . This transformation presents specific challenges due to the steric hindrance of the isobutyl group and the electronic sensitivity of the


-fluorinated lactam scaffold.

The guide prioritizes scientific integrity , reproducibility , and safety , adhering to the "Expertise, Trustworthiness, and Authority" (E-E-A-T) principles.

Abstract & Strategic Overview

The introduction of an isobutyl group onto the nitrogen of 3-fluoropyrrolidin-2-one is a valuable transformation in the synthesis of neuroactive compounds and fluorinated peptidomimetics. However, this reaction is non-trivial due to two competing factors:

  • Steric Hindrance: The isobutyl halide (1-halo-2-methylpropane) possesses

    
    -branching, which significantly retards 
    
    
    
    nucleophilic substitution rates compared to linear alkyl halides.
  • Substrate Sensitivity: The 3-fluoro substituent increases the acidity of the C3-proton (

    
    -proton). While this facilitates certain reactions, it introduces the risk of racemization  (if using chiral starting material) or dehydrofluorination  (elimination of HF) under harsh basic conditions.
    

Strategic Approach: To mitigate these risks, this protocol utilizes a controlled deprotonation strategy using Sodium Hydride (NaH) in anhydrous DMF, supplemented with catalytic Potassium Iodide (KI) to activate the alkyl halide via the Finkelstein reaction in situ. A secondary, milder Phase-Transfer Catalysis (PTC) protocol is provided for sensitive substrates.

Reaction Mechanism & Critical Control Points

The reaction proceeds via the formation of a lactam anion (amidate), followed by nucleophilic attack on the isobutyl halide.

Mechanistic Pathway (Graphviz)

ReactionMechanism Start 3-Fluoropyrrolidin-2-one Intermediate Amidate Anion (Resonance Stabilized) Start->Intermediate Deprotonation (Fast) Base Base (NaH) Base->Intermediate TS S_N2 Transition State (Sterically Hindered) Intermediate->TS Nucleophilic Attack Reagent Isobutyl Bromide (+ cat. KI) Reagent->TS In-situ activation (R-Br -> R-I) Product N-Isobutyl-3-fluoropyrrolidin-2-one TS->Product Major Pathway SideProduct Side Product: Isobutylene (E2 Elimination) TS->SideProduct Minor Pathway (High Temp/Excess Base)

Caption: Mechanistic pathway highlighting the critical competition between substitution (S_N2) and elimination (E2).

Key Reaction Parameters
ParameterRecommendationScientific Rationale
Base NaH (60% dispersion)Provides irreversible, quantitative deprotonation of the lactam (

).
Solvent Anhydrous DMFHigh dielectric constant promotes dissociation of the amidate salt, enhancing nucleophilicity.
Additive Potassium Iodide (KI)Converts isobutyl bromide to the more reactive isobutyl iodide in situ, accelerating the slow

step.
Temperature 0°C

60°C
Initial cooling prevents exotherm; moderate heating is required to overcome steric hindrance of the isobutyl group.
Stoichiometry 1.1 equiv BaseSlight excess ensures complete consumption of starting material without promoting excessive elimination.

Experimental Protocols

Method A: Standard High-Yield Protocol (NaH/DMF)

Recommended for gram-scale synthesis where high conversion is required.

Materials:
  • 3-Fluoropyrrolidin-2-one (1.0 equiv)

  • Isobutyl bromide (1.2 equiv) [Alternatively: Isobutyl iodide for faster reaction]

  • Sodium Hydride (60% in mineral oil) (1.1 equiv)

  • Potassium Iodide (0.1 equiv)

  • Anhydrous DMF (Concentration: 0.2 M - 0.5 M)

Step-by-Step Procedure:
  • Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout.

  • Base Preparation:

    • Add NaH (1.1 equiv) to the flask.

    • Optional: Wash NaH with anhydrous hexanes (2 x 5 mL) to remove mineral oil if downstream purification is sensitive to lipophilic impurities. Decant hexanes carefully.

    • Suspend NaH in anhydrous DMF (half of total volume). Cool to 0°C in an ice bath.

  • Deprotonation:

    • Dissolve 3-fluoropyrrolidin-2-one (1.0 equiv) in the remaining DMF.

    • Add the lactam solution dropwise to the NaH suspension over 15 minutes. Hydrogen gas evolution will be observed.

    • Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete anion formation. The solution should become clear or slightly cloudy.

  • Alkylation:

    • Add Potassium Iodide (0.1 equiv) to the mixture.

    • Add Isobutyl bromide (1.2 equiv) dropwise.

    • Heat the reaction mixture to 60°C . Note: Do not exceed 80°C to minimize E2 elimination of the alkyl halide.

  • Monitoring:

    • Monitor by TLC (EtOAc/Hexanes) or LC-MS. Reaction typically requires 4–16 hours depending on scale. Look for the disappearance of the N-H lactam peak.[1]

  • Workup:

    • Cool to RT. Quench carefully with saturated aqueous

      
       (exothermic).
      
    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Mild Phase-Transfer Protocol (Green Alternative)

Recommended for extremely sensitive substrates or if strictly anhydrous conditions are difficult to maintain.

  • Reagents: KOH (powdered, 2.0 equiv),

    
     (0.1 equiv), 2-MeTHF or Acetonitrile.
    
  • Procedure: Mix lactam, solvent, and base. Add catalyst and alkyl halide.[2][3] Heat to reflux. This method is generally slower but avoids the use of NaH and DMF.

Workup & Purification Workflow

The removal of DMF and separation of the N-alkylated product from potential O-alkylated byproducts is critical.

WorkupFlow ReactionMix Crude Reaction Mixture (DMF, Product, Salts) Quench Quench: Sat. NH4Cl (Destroys excess NaH) ReactionMix->Quench Extraction Extraction: Ethyl Acetate Quench->Extraction Wash Wash: H2O (x2) + LiCl (5%) (Removes DMF) Extraction->Wash Drying Dry: Na2SO4 & Concentrate Wash->Drying Purification Flash Chromatography (SiO2, Hex/EtOAc) Drying->Purification Final Pure N-Isobutyl-3-fluoropyrrolidin-2-one Purification->Final

Caption: Optimized workup procedure ensuring efficient removal of high-boiling polar solvents (DMF).

Troubleshooting & Optimization (Expertise)

ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance of isobutyl group.Add 0.2 equiv KI (Finkelstein). Increase temp to 70°C. Switch to Isobutyl Iodide.
Formation of Isobutylene E2 elimination dominates.Lower reaction temperature.[1][2] Ensure base is not in large excess (>1.2 equiv).
Racemization C3-H deprotonation (Dianion formation).strictly control Base stoichiometry (1.05 equiv). Avoid prolonged heating.
O-Alkylation Ambident nucleophile attack at Oxygen.Ensure solvent is DMF (favors N-alkylation via soft-soft interaction). Avoid silver salts.
Viscous/Polymerized Ring-opening polymerization.[1]Ensure anhydrous conditions.[1] Water can catalyze ring opening at high pH.

Safety & Hazmat Information

  • Sodium Hydride (NaH): Flammable solid. Reacts violently with water releasing hydrogen gas. Handle under inert atmosphere.

  • Isobutyl Bromide: Lachrymator. Irritant.

  • 3-Fluoropyrrolidin-2-one: Treat as a potential bioactive agent.

  • DMF: Hepatotoxin. Readily absorbed through skin. Use double gloves.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
  • BenchChem Technical Support. (2025). Optimization of reaction conditions for N-alkylation of lactams. Link

  • Kohl, B., et al. (2006). "Scale-up of the Synthesis of N-Alkylated Lactams." Organic Process Research & Development, 10(6), 1299-1312. Link

  • MDPI. (2010). "Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation." Molecules, 15. Link[4]

  • PubChem. (2025).[5][6][7] Compound Summary: 3-Fluoropyrrolidine and derivatives. National Library of Medicine. Link

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Application

Using 3-Fluoro-1-isobutylpyrrolidin-2-one as a chiral intermediate

Application Note: Strategic Synthesis & Utilization of 3-Fluoro-1-isobutylpyrrolidin-2-one Executive Summary 3-Fluoro-1-isobutylpyrrolidin-2-one represents a high-value chiral intermediate in modern drug discovery. It co...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis & Utilization of 3-Fluoro-1-isobutylpyrrolidin-2-one

Executive Summary

3-Fluoro-1-isobutylpyrrolidin-2-one represents a high-value chiral intermediate in modern drug discovery. It combines the pharmacophoric rigidity of the


-lactam ring with the metabolic stability and electronic modulation provided by the fluorine atom. The C3-fluorine substituent acts as a bioisostere for hydrogen, often improving metabolic half-life by blocking P450 oxidation at the 

-position, while the

-isobutyl group provides lipophilic bulk common in neurological targets (e.g., gabapentinoids).

This guide provides two distinct protocols for accessing this scaffold:

  • Rapid Access Route: Direct electrophilic fluorination for early-stage Structure-Activity Relationship (SAR) studies.

  • Enantiopure Route: De novo synthesis from the chiral pool (L-Malic acid derivatives) for process-scale validation.

Chemical Profile & Strategic Value

PropertySpecification
IUPAC Name 3-Fluoro-1-(2-methylpropyl)pyrrolidin-2-one
Molecular Formula C

H

FNO
Molecular Weight 159.20 g/mol
Chiral Center C3 (Alpha to carbonyl)
Key Resonance

F NMR:

-180 to -185 ppm (approx.)
Application Bioisostere for proline derivatives; metabolic blocker; peptidomimetic scaffold.

Mechanistic Insight: The electron-withdrawing fluorine lowers the pKa of the


-proton (approx. pKa 25 

20), altering the hydrogen-bond accepting capability of the carbonyl oxygen. This electronic perturbation is critical for fine-tuning receptor binding affinity.

Protocol A: Direct Electrophilic Fluorination (Racemic)

Objective: Rapid generation of material for initial biological screening. Mechanism: Enolization of the lactam followed by electrophilic trapping with


-Fluorobenzenesulfonimide (NFSI).
Reagents & Equipment
  • Substrate: 1-Isobutylpyrrolidin-2-one (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.2 equiv)

  • Fluorinating Agent: NFSI (1.3 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: Saturated NH

    
    Cl solution
    
Step-by-Step Methodology
  • Enolate Generation:

    • Charge a flame-dried Schlenk flask with anhydrous THF under N

      
      .
      
    • Cool to -78 °C (dry ice/acetone bath).

    • Add LDA (1.2 equiv) dropwise over 10 minutes.

    • Add 1-isobutylpyrrolidin-2-one (dissolved in minimal THF) dropwise.

    • Critical Checkpoint: Stir at -78 °C for 45 minutes to ensure complete deprotonation. Incomplete enolization leads to starting material recovery; excess base can cause poly-fluorination.

  • Fluorine Transfer:

    • Dissolve NFSI (1.3 equiv) in THF in a separate vessel.

    • Add the NFSI solution to the enolate mixture slowly via cannula or syringe pump over 20 minutes, maintaining temperature below -70 °C.

    • Reaction Kinetics: Stir at -78 °C for 2 hours, then allow to warm to room temperature over 3 hours. The solution typically turns from pale yellow to amber.

  • Work-up & Purification:

    • Quench with sat. NH

      
      Cl (exothermic).
      
    • Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      .
    • Purification: Flash chromatography (SiO

      
      ).
      
      • Eluent: Hexanes/EtOAc gradient (typically 80:20 to 60:40).

      • Separation: The 3,3-difluoro byproduct (if formed) elutes first (less polar), followed by the desired mono-fluoro product, then unreacted starting material.

  • Chiral Resolution (Optional but Recommended):

    • Separate enantiomers using Chiral SFC (Supercritical Fluid Chromatography).

    • Column: Chiralpak AD-H or IC.

    • Mobile Phase: CO

      
       / MeOH (85:15).
      

Protocol B: Stereoselective Deoxofluorination (Enantiopure)

Objective: Synthesis of a single enantiomer (e.g., (


)-3-fluoro) with high ee (>95%) for late-stage development.
Mechanism:  Nucleophilic substitution of a chiral alcohol with inversion of configuration using DAST (Diethylaminosulfur trifluoride).
Precursor Synthesis (Brief)

Start with (S)-3-hydroxy-1-isobutylpyrrolidin-2-one . This can be accessed via the cyclization of (


)-4-bromo-3-hydroxybutanoate with isobutylamine.
Step-by-Step Methodology
  • Preparation:

    • Dissolve (

      
      )-3-hydroxy-1-isobutylpyrrolidin-2-one (1.0 equiv) in anhydrous CH
      
      
      
      Cl
      
      
      (DCM).
    • Cool to -78 °C .

  • Deoxofluorination:

    • Add DAST (1.2 equiv) dropwise.

    • Safety Note: DAST releases HF upon hydrolysis. Use plastic syringes/needles if possible, or glass with immediate quenching.

    • Stir at -78 °C for 1 hour, then warm to 0 °C for 2 hours.

  • Quenching (Critical Safety Step):

    • Pour the reaction mixture slowly into a stirred mixture of sat. NaHCO

      
       and ice.
      
    • Warning: Vigorous CO

      
       evolution. Ensure good ventilation.
      
  • Outcome:

    • The reaction proceeds via an S

      
      2 mechanism, resulting in inversion of configuration .
      
    • Starting with (

      
      )-hydroxy yields the (
      
      
      
      )-fluoro
      product.

Visualization of Workflows

Synthesis_Workflow cluster_RouteA Route A: Rapid Access (Racemic) cluster_RouteB Route B: Stereoselective (Process) Start Target: 3-Fluoro-1-isobutylpyrrolidin-2-one SM_A 1-Isobutylpyrrolidin-2-one Step_A1 Enolization (LDA, -78°C) SM_A->Step_A1 Step_A2 Electrophilic Fluorination (NFSI) Step_A1->Step_A2 Prod_Rac Racemic 3-Fluoro Product Step_A2->Prod_Rac Res Chiral SFC Resolution Prod_Rac->Res Final Pure (R)- or (S)-Enantiomer Res->Final Separation SM_B (S)-3-Hydroxy Precursor Step_B1 Deoxofluorination (DAST) SM_B->Step_B1 Mech_B SN2 Inversion Step_B1->Mech_B Mech_B->Final Inversion

Figure 1: Decision matrix for synthesis routes based on project stage (Discovery vs. Development).

Quality Control & Validation

To ensure data integrity, the following analytical parameters must be met:

A. F NMR Spectroscopy
  • Standard: Trichlorofluoromethane (CFCl

    
    , 
    
    
    
    0.0 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm).
  • Expected Signal: The fluorine at C3 is coupled to the geminal proton (H3) and vicinal protons (H4a, H4b).

    • Look for a doublet of multiplets (dm) around -180 to -185 ppm .

    • Coupling Constant:

      
       is typically large (50–55 Hz).
      
B. Chiral HPLC Method
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (amide absorption).

  • Acceptance Criteria: Enantiomeric Excess (

    
    ) > 98% for biological assays.
    

QC_Workflow Sample Isolated Product NMR 19F NMR Check Sample->NMR HPLC Chiral HPLC Sample->HPLC Decision Pass Criteria? NMR->Decision Confirm F signal HPLC->Decision ee > 98% Release Release for Bioassay Decision->Release Yes Reprocess Re-purify / Re-resolve Decision->Reprocess No

Figure 2: Analytical validation workflow ensuring structural and stereochemical integrity.

References

  • Electrophilic Fluorination Review: Baudoux, J., & Cahard, D. (2007). Electrophilic Fluorination with N-F Reagents. Organic Reactions, 69, 347–653.

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Deoxofluorination Methodology: Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Synthesis, 2002(17), 2561-2578.

  • Stereoselective Fluorination of Lactams: Suzuki, S., Kitamura, Y., & Sodeoka, M. (2007). Enantioselective Fluorination of tert-Butoxycarbonyl Lactones and Lactams Catalyzed by Chiral Pd(II)-Bisphosphine Complexes. Journal of the American Chemical Society, 129, 10312-10313.

Method

Application Note: Functionalization Strategies for 3-Fluoro-gamma-Lactam Rings

Executive Summary & Strategic Analysis The 3-fluoro-gamma-lactam (3-fluoro-2-pyrrolidinone) is a privileged pharmacophore in medicinal chemistry. The introduction of fluorine at the C3 position—alpha to the carbonyl—crea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 3-fluoro-gamma-lactam (3-fluoro-2-pyrrolidinone) is a privileged pharmacophore in medicinal chemistry. The introduction of fluorine at the C3 position—alpha to the carbonyl—creates a unique stereoelectronic environment. It lowers the pKa of the C3-proton, influences the ring conformation via the gauche effect, and blocks metabolic oxidation at the alpha-site.

However, functionalizing this ring is non-trivial. The high electronegativity of fluorine destabilizes adjacent carbocations and can make enolates prone to elimination (loss of HF) or racemization. This guide moves beyond basic synthesis, providing high-fidelity protocols for constructing the scaffold, N-functionalizing without ring opening, and C3-engineering to build quaternary stereocenters.

The Reaction Landscape

Figure 1: Strategic workflow for accessing and diversifying the 3-fluoro-gamma-lactam core.

Module A: Scaffold Synthesis (The Foundation)

While commercial 3-fluoro-2-pyrrolidinone is available, custom substitution patterns require de novo synthesis. We present two routes: the Traditional Electrophilic Route (best for simple substrates) and the Modern Carbene Route (best for diastereocontrol).

Comparative Analysis of Methods
FeatureMethod A: Electrophilic FluorinationMethod B: Difluorocarbene Annulation
Reagents NFSI (N-Fluorobenzenesulfonimide), LiHMDSEthyl Bromodifluoroacetate (EBDFA), Amines
Mechanism Enolate trapping[2+1] Cycloaddition / Ring Expansion
Cost High (NFSI is expensive)Low (EBDFA is a commodity chemical)
Selectivity Risk of di-fluorinationHigh diastereoselectivity
Key Risk HF elimination upon workupRequires careful stoichiometry
Protocol 1: Electrophilic Fluorination (NFSI Route)

Target: Monofluorination of pre-existing lactams.

Mechanism: Kinetic deprotonation followed by electrophilic attack. Critical Control Point: Temperature must remain below -78 °C to prevent di-fluorination or enolate equilibration.

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon.

  • Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) to anhydrous THF at -78 °C.

  • Substrate Addition: Add the gamma-lactam (1.0 equiv) dropwise over 15 mins. Stir for 45 mins at -78 °C.

    • Note: The solution often turns bright yellow (enolate formation).

  • Fluorination: Dissolve NFSI (1.2 equiv) in THF and add dropwise.

    • Why: NFSI is bulky and slower to react than Selectfluor, allowing for better kinetic control.

  • Quench: After 2 hours at -78 °C, quench immediately with saturated NH₄Cl solution before warming.

    • Caution: Warming the unquenched enolate leads to decomposition.

  • Purification: Extract with EtOAc. Flash chromatography (Hex/EtOAc).

Module B: N-Functionalization (The Handle)

Functionalizing the nitrogen atom is the most straightforward derivatization, but the presence of the C3-fluorine atom increases the acidity of the C3-proton. Strong bases can trigger racemization (if chiral) or elimination.

Protocol 2: Mild N-Alkylation (Phase Transfer Catalysis)

Target: N-Alkylation without racemizing the C3 center.

Mechanism: Interfacial deprotonation avoids high concentrations of free base.

  • Reagents: 3-fluoro-gamma-lactam (1.0 equiv), Alkyl Halide (1.2 equiv), TBAB (Tetrabutylammonium bromide, 10 mol%).

  • Solvent System: Toluene / 50% aq. KOH (Biphasic).

    • Alternative: For highly sensitive substrates, use solid KOH/K₂CO₃ in MeCN with ultrasonication.

  • Execution:

    • Mix lactam, alkyl halide, and TBAB in Toluene.

    • Add base solution dropwise at 0 °C.[1]

    • Vigorous stirring is essential to create the emulsion.

  • Monitoring: Monitor by ¹⁹F NMR. A shift of ~5-10 ppm usually indicates N-alkylation.

    • QC Check: Watch for the appearance of a doublet of triplets (dt) in ¹H NMR, characteristic of the C3-H coupling to F and C4-H.

Module C: C3-Quaternary Engineering (The Challenge)

Direct alkylation of the 3-fluoro-lactam enolate to create a quaternary center (C3-F, C3-R) is notoriously difficult due to the "negative fluorine effect" (destabilization of the transition state). The superior method utilizes a Silyloxypyrrole intermediate in a Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA).[2]

Protocol 3: Pd-Catalyzed Asymmetric Allylic Alkylation

Target: Creation of a chiral, quaternary C3-F center.

Concept: The lactam is converted to a silyloxypyrrole (a masked enolate), which acts as a soft nucleophile towards a Pd-pi-allyl complex.

Figure 2: Mechanism of the Pd-AAA reaction for quaternary center construction.

Step-by-Step:

  • Activation (Silyloxypyrrole Formation):

    • Treat 3-fluoro-lactam with TBSOTf (1.1 equiv) and Et₃N (1.5 equiv) in CH₂Cl₂ at 0 °C.

    • Isolate the silyloxypyrrole rapidly (silica gel filtration, neutralized with Et₃N). Do not store; use immediately.

  • Catalyst Preparation:

    • Mix Pd₂(dba)₃ (2.5 mol%) and Chiral Ligand (e.g., Trost Ligand or PHOX, 5-6 mol%) in THF under Argon. Stir 30 mins.

  • Reaction:

    • Add the Allyl Acetate/Carbonate (1.2 equiv).

    • Add the Silyloxypyrrole solution.

    • Stir at room temperature.

  • Desilylation/Workup:

    • The initial product is the N-silyl or O-silyl intermediate. Treat with TBAF (1.0 equiv) or dilute HCl/MeOH to reveal the lactam carbonyl.

  • Result: High enantiomeric excess (>90% ee) of the C3-allyl-3-fluoro-lactam.[3]

Troubleshooting & Quality Control

NMR Diagnostics

The Fluorine atom provides a built-in handle for QC.

  • ¹⁹F NMR:

    • Monofluoro lactams typically appear around -180 to -200 ppm .

    • Difluoro byproducts appear upfield (approx -110 to -130 ppm).

  • ¹H NMR (Coupling Constants):

    • Geminal ²J(H-F): Large coupling, typically 50-55 Hz . If you lose this doublet, you have lost the proton (quaternary center formed) or the fluorine (elimination).

    • Vicinal ³J(H-F): Typically 20-30 Hz .

Common Failure Modes
ObservationRoot CauseCorrective Action
Loss of Fluorine HF elimination (E1cB mechanism)Use non-nucleophilic bases; keep temp low; avoid prolonged exposure to base.
Racemization Acidity of C3-HAvoid thermodynamic equilibration. Use kinetic deprotonation (LiHMDS, -78°C).
O-Alkylation Ambident nucleophileUse soft electrophiles; switch solvent to non-polar (Toluene) if possible; use hard cations (Li+).

References

  • Electrophilic Fluorination & NFSI

    • Jabbarpoor, M., et al.[4] "Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization." ChemRxiv, 2025.[4] Link

    • Note: Discusses limitations of NFSI and introduces the carbene route.
  • Pd-Catalyzed Asymmetric Allylic Alkylation (Quaternary Centers)

    • Song, T., Arseniyadis, S., & Cossy, J.[5] "Asymmetric Synthesis of α-Quaternary γ-Lactams through Palladium-Catalyzed Asymmetric Allylic Alkylation." Organic Letters, 2019, 21(3), 603–607.[5] Link[5]

    • Note: The definitive protocol for C3-quaternary functionaliz
  • Pd-Catalyzed Cross-Coupling of Fluorinated Scaffolds

    • Zhang, Y., et al.[6] "Palladium-Catalyzed Enantioselective Csp3–Csp3 Cross-Coupling for the Synthesis of (Poly)fluorinated Chiral Building Blocks." PMC, 2019. Link

  • C-H Activation Strategies

    • Wu, L-S., et al.[7] "Asymmetric Synthesis of γ-Lactams Containing α,β-Contiguous Stereocenters via Pd(II)-Catalyzed Cascade Methylene C(sp3)-H Alkenylation." Organic Letters, 2021.[7][8] Link

Sources

Application

Application Notes and Protocols for the Scalable Manufacturing of 4-(trideuteromethyl)-1-(4-nitrophenyl)piperazine (CAS 522665-42-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the scalable manufacturing of 4-(trideuteromethyl)-1-(4-nitrophenyl)piperazine (CAS 5226...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the scalable manufacturing of 4-(trideuteromethyl)-1-(4-nitrophenyl)piperazine (CAS 522665-42-5). As a deuterated analog, this compound holds significant value in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. This guide outlines a robust and scalable two-stage synthetic approach, commencing with the synthesis of the key intermediate, 1-(4-nitrophenyl)piperazine, followed by the introduction of the trideuteromethyl group via N-alkylation. The protocols detailed herein are designed to be reproducible and adaptable for large-scale production, with a focus on process optimization, safety, and quality control.

Introduction

4-(trideuteromethyl)-1-(4-nitrophenyl)piperazine is an isotopically labeled organic compound where the three hydrogen atoms of the N-methyl group are replaced with deuterium. This isotopic labeling provides a valuable tool for researchers in drug discovery and development. The increased mass of deuterium can alter the metabolic profile of a drug candidate, often leading to a slower rate of metabolism (the kinetic isotope effect). This can result in improved pharmacokinetic properties, such as increased half-life and reduced toxicity.

The scalable synthesis of this compound is paramount for its broader application in preclinical and clinical studies. The manufacturing process is conceptually divided into two primary stages:

  • Stage 1: Synthesis of 1-(4-nitrophenyl)piperazine. This intermediate is a common scaffold in medicinal chemistry and can be synthesized through several established methods.[1][2][3][4][5] We will focus on a scalable nucleophilic aromatic substitution (SNAr) reaction.

  • Stage 2: N-alkylation with a deuterated methyl source. This final step introduces the trideuteromethyl group onto the piperazine ring. The choice of the deuterated methylating agent is critical for efficiency and cost-effectiveness.[6][7][8]

This guide will provide detailed protocols for each stage, along with insights into process optimization, safety considerations, and analytical characterization.

Overall Synthetic Scheme

The overall manufacturing process can be visualized as a two-step sequence.

Synthetic_Scheme cluster_0 Stage 1: Synthesis of Intermediate cluster_1 Stage 2: N-Alkylation Piperazine Piperazine Reaction1 Nucleophilic Aromatic Substitution (SNAr) Piperazine->Reaction1 4-Fluoronitrobenzene 4-Fluoronitrobenzene 4-Fluoronitrobenzene->Reaction1 Intermediate 1-(4-nitrophenyl)piperazine Reaction2 N-Alkylation Intermediate->Reaction2 Reaction1->Intermediate Iodomethane_d3 Iodomethane-d3 (CD3I) Iodomethane_d3->Reaction2 Final_Product 4-(trideuteromethyl)-1-(4-nitrophenyl)piperazine (CAS 522665-42-5) Reaction2->Final_Product

Figure 1: Overall two-stage synthetic workflow.

Stage 1: Scalable Synthesis of 1-(4-nitrophenyl)piperazine

The synthesis of the piperazine intermediate is a critical first step. While several methods exist, nucleophilic aromatic substitution (SNAr) using an excess of piperazine offers a cost-effective and scalable route.[9][10]

Reaction Principle

The electron-withdrawing nitro group on 4-fluoronitrobenzene activates the aromatic ring towards nucleophilic attack by piperazine. The fluoride ion is a good leaving group, facilitating the reaction. Using an excess of piperazine serves a dual purpose: it acts as the nucleophile and as a base to neutralize the hydrofluoric acid byproduct, driving the reaction to completion and minimizing the formation of the dialkylated byproduct.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Purity
Piperazine (anhydrous)110-85-086.14>99%
4-Fluoronitrobenzene350-46-9141.10>99%
Dimethylformamide (DMF)68-12-273.09Anhydrous
Sodium Bicarbonate144-55-884.01>99%
Ethanol64-17-546.07Reagent Grade
Deionized Water7732-18-518.02
Detailed Protocol
  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add piperazine (4.0 equivalents) and anhydrous dimethylformamide (DMF, 5 mL per gram of 4-fluoronitrobenzene).

  • Reaction Initiation: Begin stirring and heat the mixture to 80-90 °C under a nitrogen atmosphere.

  • Addition of 4-Fluoronitrobenzene: Slowly add 4-fluoronitrobenzene (1.0 equivalent) to the heated piperazine solution over 1-2 hours. An exotherm may be observed; maintain the reaction temperature below 100 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 90-100 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a larger vessel containing deionized water (20 mL per gram of 4-fluoronitrobenzene).

    • The product will precipitate as a yellow solid. Stir the suspension for 30 minutes to ensure complete precipitation.

    • Isolate the solid product by filtration and wash thoroughly with deionized water to remove excess piperazine and DMF.

  • Purification:

    • Recrystallize the crude product from ethanol to obtain pure 1-(4-nitrophenyl)piperazine as a yellow crystalline solid.

    • Dry the purified product under vacuum at 50-60 °C.

Process Optimization and Scale-up Considerations
  • Stoichiometry: While a 4-fold excess of piperazine is recommended for laboratory scale, optimization studies may allow for a reduction to 2.5-3 equivalents on a larger scale to improve atom economy.

  • Solvent: DMF is an effective solvent, but for larger scales, alternative high-boiling point solvents with better environmental profiles, such as DMSO or NMP, could be explored.

  • Temperature Control: Precise temperature control is crucial to prevent side reactions. The use of a jacketed reactor with a reliable heating/cooling system is essential for scalability.

  • Purification: On a large scale, recrystallization may be resource-intensive. Slurrying the crude product in a suitable solvent or employing alternative purification techniques like column chromatography with a scalable stationary phase should be considered.

Stage 2: Synthesis of Iodomethane-d3 (Deuterated Methyl Iodide)

A reliable and scalable source of the trideuteromethyl group is essential. Iodomethane-d3 is an excellent electrophile for the N-alkylation of amines.[7]

Reaction Principle

Iodomethane-d3 can be prepared from deuterated methanol by reaction with a source of iodide, commonly through the in-situ formation of phosphorus triiodide from red phosphorus and iodine.[6]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Purity
Methanol-d4 (CD3OD)811-98-336.07>99.8 atom % D
Red Phosphorus7723-14-030.97
Iodine7553-56-2253.81>99.8%
Diethyl Ether (anhydrous)60-29-774.12
Detailed Protocol

Caution: This reaction should be performed in a well-ventilated fume hood due to the volatility and toxicity of iodomethane-d3.

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a distillation apparatus, add red phosphorus (1.2 equivalents).

  • Formation of Phosphorus Triiodide: Cool the flask in an ice bath and slowly add a solution of iodine (3.0 equivalents) in anhydrous diethyl ether.

  • Addition of Deuterated Methanol: Once the iodine addition is complete, slowly add methanol-d4 (1.0 equivalent) from the dropping funnel.

  • Reaction and Distillation: After the addition, remove the ice bath and gently heat the mixture. The product, iodomethane-d3, will co-distill with the ether. Collect the distillate in a receiver cooled in an ice bath.

  • Purification: The collected distillate can be washed with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by washing with water and drying over anhydrous calcium chloride. A final distillation can be performed to obtain highly pure iodomethane-d3.

Scalability and Safety
  • Heat Management: The reaction is exothermic. Careful control of the addition rates and efficient cooling are critical, especially on a larger scale.

  • Reagent Purity: The use of anhydrous reagents is important to prevent the formation of byproducts.

  • Handling of Iodomethane-d3: Iodomethane-d3 is a volatile and toxic compound. All handling should be done in a closed system or a well-ventilated fume hood with appropriate personal protective equipment.

Stage 3: N-Alkylation to Yield 4-(trideuteromethyl)-1-(4-nitrophenyl)piperazine

This final step involves the reaction of the intermediate with the deuterated methylating agent.

N-Alkylation_Workflow Start Start: 1-(4-nitrophenyl)piperazine & Iodomethane-d3 Dissolution Dissolve intermediate in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile) Start->Dissolution Base_Addition Add a non-nucleophilic base (e.g., K2CO3, Cs2CO3) Dissolution->Base_Addition CD3I_Addition Slowly add Iodomethane-d3 at controlled temperature Base_Addition->CD3I_Addition Reaction Stir at room temperature to 50°C and monitor by LC-MS CD3I_Addition->Reaction Workup Quench reaction, extract with an organic solvent, and wash Reaction->Workup Purification Purify by column chromatography or recrystallization Workup->Purification Final_Product Isolate and dry the final product: 4-(trideuteromethyl)-1-(4-nitrophenyl)piperazine Purification->Final_Product

Sources

Method

Advanced Solvent Selection Guide for 3-Fluoro-1-isobutylpyrrolidin-2-one: Physicochemical Profiling and Solubilization Protocols

As drug development and materials science increasingly rely on fluorinated heterocycles to tune metabolic stability and lipophilicity, mastering the solvation thermodynamics of these molecules is critical. This applicati...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on fluorinated heterocycles to tune metabolic stability and lipophilicity, mastering the solvation thermodynamics of these molecules is critical. This application note provides a comprehensive, causality-driven guide to solvent selection for 3-Fluoro-1-isobutylpyrrolidin-2-one (CAS: 522665-42-5; MW: 159.20 g/mol )[1].

By dissecting the structural features of this molecule, we can predict its behavior in various media and establish self-validating protocols that ensure absolute uniformity in your downstream assays.

Physicochemical Rationale: The "Why" Behind Solvation

To select the optimal solvent, we must first deconstruct the molecule into its three defining physicochemical domains:

  • The Pyrrolidin-2-one (Lactam) Core: Unsubstituted pyrrolidinones are highly polar and capable of strong dipole-dipole interactions. The carbonyl oxygen acts as a potent hydrogen-bond acceptor.

  • The N-Isobutyl Group: This bulky, branched aliphatic chain introduces significant hydrophobicity. It disrupts the formation of highly ordered aqueous solvation shells, severely limiting solubility in pure water and driving the need for dispersion forces (Van der Waals interactions) for effective dissolution.

  • The 3-Fluoro Substituent: Positioned alpha to the carbonyl, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the amide bond, effectively reducing the partial negative charge on the carbonyl oxygen[2]. Consequently, the molecule becomes a weaker hydrogen-bond acceptor compared to its non-fluorinated counterparts, shifting its ideal solvation preference away from protic solvents (like water or simple alcohols) and toward polar aprotic solvents[3]. Furthermore, the solubilization of such fluorinated heterocycles in organic media is typically an endothermic, entropy-driven process[4].

SolvationMechanisms Molecule 3-Fluoro-1-isobutylpyrrolidin-2-one Isobutyl N-Isobutyl Group (Hydrophobic) Molecule->Isobutyl Carbonyl Lactam Carbonyl (H-Bond Acceptor) Molecule->Carbonyl Fluoro 3-Fluoro Substituent (Inductive Withdrawal) Molecule->Fluoro LipidSolv Non-polar Solvents (e.g., Hexane, DCM) Isobutyl->LipidSolv Dispersion Forces PolarAprotic Polar Aprotic Solvents (e.g., DMSO, MeCN) Carbonyl->PolarAprotic Dipole-Dipole Protic Protic Solvents (e.g., Water, MeOH) Carbonyl->Protic Hydrogen Bonding Fluoro->Carbonyl Reduces H-bond capacity

Mechanistic mapping of solvent interactions with specific functional groups of the target molecule.

Solvent Selection Matrix

Based on the thermodynamic profile of 3-Fluoro-1-isobutylpyrrolidin-2-one, we have synthesized a quantitative matrix to guide your primary solvent choice.

Solvent CategoryRecommended SolventDielectric Constant (ε)Dipole Moment (D)Predicted SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.73.96> 100 mg/mLExceptional dipole matching with the lactam core; overcomes the hydrophobic bulk of the isobutyl group.
Polar Aprotic Acetonitrile (MeCN)37.53.92> 50 mg/mLIdeal for LC-MS/HPLC. Good dipole alignment without protic interference.
Halogenated Dichloromethane (DCM)8.91.60> 100 mg/mLHigh dispersion forces perfectly match the lipophilicity of the N-isobutyl moiety. Ideal for synthesis/extraction.
Protic Methanol (MeOH)32.71.70~ 25 mg/mLModerate H-bonding. Solvation is slightly hindered by the alpha-fluoro inductive effect[2].
Aqueous Water / PBS (pH 7.4)80.11.85< 1 mg/mLPoor solvation due to the hydrophobic isobutyl group and reduced H-bond accepting capacity of the carbonyl. Requires co-solvents.

Application-Driven Workflow

Your downstream application dictates the solvation strategy. Use the decision tree below to route your experimental design.

SolventWorkflow Start Determine Downstream Application InVitro In Vitro / Cellular Assays Start->InVitro Analytical Analytical (HPLC / NMR) Start->Analytical Synthesis Synthesis / Extraction Start->Synthesis DMSO Primary Solvent: DMSO (Excellent Dipole Matching) InVitro->DMSO Master Stock NMR CDCl3 or DMSO-d6 (NMR Analysis) Analytical->NMR LCMS Acetonitrile / Water (LC-MS Analysis) Analytical->LCMS DCM Dichloromethane (DCM) (High Lipophilic Solvation) Synthesis->DCM Aqueous Aqueous Co-solvent (e.g., 5% DMSO, 45% PEG400) DMSO->Aqueous Working Dilution

Decision tree for selecting the optimal solvent system based on the intended downstream application.

Self-Validating Standard Operating Procedures (SOPs)

A robust protocol must contain internal checks to prevent false negatives in biological assays or analytical discrepancies caused by micro-precipitation.

Protocol A: Preparation of a 100 mM Master Stock in DMSO

Targeted for High-Throughput Screening (HTS) and long-term storage.

  • Weighing & Transfer: Accurately weigh 15.92 mg of 3-Fluoro-1-isobutylpyrrolidin-2-one into a sterile, amber glass vial.

    • Causality: Amber glass prevents potential photo-degradation, while glass is required because lipophilic compounds can adsorb to low-quality plastics.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous, HPLC-grade DMSO (≥99.9% purity).

  • Energy Input (Sonication): Sonicate the vial in a water bath at 25°C for 5 minutes.

    • Causality: Solubilization of fluorinated organics is often endothermic[4]. Sonication provides the necessary activation energy to disrupt intermolecular dipole-dipole interactions without degrading the molecule.

  • Validation Check (Schlieren Lines): Hold the vial against a light source and gently swirl.

    • Self-Validation: Look for Schlieren lines (wavy optical distortions caused by refractive index gradients). The absence of these lines confirms a completely homogeneous, isotropic solution. If lines are present, continue sonication.

  • Storage: Aliquot into single-use volumes and store at -20°C under argon.

Protocol B: Aqueous Co-Solvent Formulation for Biological Assays

Targeted for cell-based assays where pure DMSO is toxic.

Because the N-isobutyl group prevents direct aqueous dissolution, a step-down co-solvent approach is mandatory.

  • Primary Dilution: Take 50 µL of the 100 mM DMSO Master Stock (from Protocol A).

  • Surfactant/Co-solvent Addition: Add 450 µL of PEG400 and vortex for 30 seconds.

    • Causality: PEG400 acts as an intermediate polarity bridge. It encapsulates the hydrophobic isobutyl group while remaining fully miscible with water.

  • Aqueous Phase Addition: Slowly add 500 µL of PBS (pH 7.4) dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents localized supersaturation, which would otherwise trigger immediate nucleation and precipitation of the fluorinated lactam.

  • Validation Check (Dynamic Light Scattering - DLS):

    • Self-Validation: Analyze a 10 µL aliquot via DLS. A Polydispersity Index (PDI) < 0.2 and the absence of particles > 10 nm validates that the molecule is truly dissolved. If large particles are detected, the compound has formed colloidal aggregates (micellization) and the PEG400 ratio must be increased.

References

  • ResearchGate. (2020). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Retrieved from[Link]

  • Journal of Science and Practice of Pharmacy. (n.d.). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing Yields in 3-Fluoro-1-alkylpyrrolidin-2-one Synthesis

Case ID: #FL-PYR-003 Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for -Fluorination of Lactams Executive Summary Synthesizing 3-fluoro-1-alkylpyrrolidin-...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #FL-PYR-003 Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for


-Fluorination of Lactams

Executive Summary

Synthesizing 3-fluoro-1-alkylpyrrolidin-2-ones is deceptively challenging. While the pyrrolidinone ring is stable, the introduction of a fluorine atom at the


-position (C3) fundamentally alters the electronic landscape of the molecule.

The core issue is the "Alpha-Fluoro Acidity Paradox." The inductive effect of the newly installed fluorine atom renders the remaining


-proton significantly more acidic than the starting material. In a standard batch reaction, unreacted enolate will deprotonate the newly formed product, leading to a cascade of side reactions—primarily gem-difluorination  and HF elimination .

This guide abandons standard textbook protocols in favor of Kinetic Control Strategies utilized in process chemistry to suppress these side pathways.

Module 1: The Protocol (Direct Electrophilic Fluorination)

Recommendation: Switch from standard addition to Inverse Addition using NFSI (N-Fluorobenzenesulfonimide).

Why this works (The Mechanism)

In a standard addition (adding NFSI to Enolate), the reaction vessel contains a mixture of Enolate and Product simultaneously. Because the Product is more acidic (


) than the Starting Material (

), the Enolate acts as a base, deprotonating the Product. This generates a fluorinated enolate, which reacts again to form the 3,3-difluoro impurity .

Inverse Addition (adding Enolate to NFSI) ensures the Enolate is instantly consumed by an excess of electrophile, preventing it from encountering the product.

Step-by-Step Workflow

Reagents:

  • Substrate: 1-alkylpyrrolidin-2-one (1.0 equiv)

  • Base: LiHMDS (1.1 equiv, 1.0 M in THF) – Preferred over LDA for better solubility and milder deprotonation.

  • Fluorinating Agent: NFSI (1.2 equiv) – Preferred over Selectfluor due to THF solubility.

  • Solvent: Anhydrous THF.

Procedure:

  • Enolate Generation (Flask A):

    • Charge 1-alkylpyrrolidin-2-one in THF under ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      . Cool to -78°C .
      
    • Add LiHMDS dropwise over 30 minutes.

    • Critical: Stir at -78°C for 45 minutes to ensure complete deprotonation. Incomplete deprotonation leaves free starting material, which complicates purification.

  • The Electrophile Charge (Flask B):

    • Dissolve NFSI (1.2 equiv) in THF. Cool to -78°C .[1]

  • The Inverse Transfer (The Yield Maker):

    • Using a cannula or cooled syringe, transfer the contents of Flask A (Enolate) dropwise into Flask B (NFSI) over 60 minutes.

    • Note: Maintain Flask B at -78°C throughout.

  • Quench:

    • Once addition is complete, stir for 15 mins.

    • Quench at low temperature with saturated aqueous

      
      . Do not allow to warm before quenching.
      

Module 2: Visualizing the Failure Points

The following diagram illustrates the "Leakage" pathways where yield is lost during standard addition, and how Inverse Addition bypasses them.

G Start Starting Material (1-alkylpyrrolidin-2-one) Enolate Enolate Intermediate Start->Enolate LiHMDS -78°C Product Target Product (3-fluoro-1-alkyl...) Enolate->Product NFSI (Electrophilic F+) DiFluoro Impurity A: 3,3-Difluoro Product Enolate->DiFluoro 2nd Fluorination Product->Enolate Proton Transfer (Product is acidic) Elim Impurity B: Enamide (Elimination) Product->Elim HF Elimination (Thermal/Basic Workup)

Figure 1: Mechanism showing how proton transfer (red dashed line) leads to difluorination. Inverse addition breaks this loop by keeping Enolate concentration near zero.

Module 3: Troubleshooting Guide (FAQs)

Ticket #1: "I have 15% 3,3-difluoro impurity. How do I remove it?"

Diagnosis: You likely used "Normal Addition" (NFSI into Enolate) or added the enolate too fast. The Fix: Separation is difficult due to similar polarity.

  • Chromatography: Use a high-performance silica column. The difluoro compound is slightly less polar than the monofluoro. Use a gradient of Hexane/EtOAc (start 95:5).

  • Chemical Purification: If the impurity is <10%, you can try recrystallization if your product is solid. The difluoro impurity often disrupts the crystal lattice, remaining in the mother liquor.

Ticket #2: "My yield is low (30%), and I see starting material."

Diagnosis: Incomplete enolization or "Proton Quench." The Fix:

  • Moisture Control: LiHMDS is extremely sensitive. Ensure your THF is distilled over Sodium/Benzophenone or from a fresh SPS column.

  • Temperature: If you ran this at -40°C or 0°C, the enolate might have decomposed. Stick to -78°C.

  • Stoichiometry: Increase LiHMDS to 1.2 equiv. If the base is old, its titer may be low.

Ticket #3: "I see a UV-active spot that isn't my product (Enamide formation)."

Diagnosis: HF elimination. The 3-fluoro proton is acidic; basic workup or heating can trigger elimination to the


-unsaturated lactam.
The Fix: 
  • Quench Cold: Do not let the reaction warm to RT before adding

    
    .
    
  • Avoid Basic Workup: Do not use

    
     or brine with high pH. Keep the aqueous phase neutral or slightly acidic (pH 5-6).
    
  • Distillation Warning: Do not distill the product at high temperatures (>100°C). Use high vacuum (<1 mbar) to keep the bath temperature low.

Module 4: Alternative Routes (When Direct Fluorination Fails)

If the direct method fails due to substrate sensitivity, use the Dehydroxy-fluorination Route . This converts a hydroxyl group to a fluorine using DAST or Deoxo-Fluor.

Decision Tree for Route Selection:

D Start Need 3-fluoro-lactam Check1 Is the N-alkyl group bulky? Start->Check1 Direct Route A: Direct Fluorination (LiHMDS/NFSI) Check1->Direct No (Methyl, Ethyl) Indirect Route B: Dehydroxy-fluorination (DAST) Check1->Indirect Yes (t-Butyl, Trityl) (Steric hindrance blocks NFSI) Step1 3-Hydroxy Intermediate Indirect->Step1 1. Form Enolate 2. Davis Oxaziridine Step2 Target Product Step1->Step2 DAST / DCM -78°C to RT

Figure 2: Select Route B if sterics prevent the bulky NFSI reagent from approaching the enolate.

Data Summary: Reagent Comparison

FeatureNFSI (Recommended)SelectfluorN-Fluoropyridinium
Reactivity Moderate (Good selectivity)High (Lower selectivity)Low
Solubility Soluble in THF (Enables -78°C)Insoluble in THF (Requires MeCN)Soluble in polar solvents
By-products Sulfonimide (Easy removal)Amine salts (Water soluble)Pyridine (Easy removal)
Cost LowModerateHigh
Ideal Use Inverse Addition Protocol Standard Addition (Slurry)Late-stage functionalization

References

  • Electrophilic Fluorination Mechanism & Reagents Title: Electrophilic Fluorination of Enolates Source: Bryn Mawr College Chemistry Dept.[2] / Vertex AI Search URL:[Link]

  • Catalytic & Enantioselective Approaches Title: Advances in Catalytic Enantioselective Fluorination Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Separation of Fluorinated Impurities Title: Ultrafast separation of fluorinated and desfluorinated pharmaceuticals Source:[3] Journal of Chromatography A URL:[Link]

Sources

Optimization

Overcoming racemization during 3-fluoropyrrolidinone synthesis

The following technical guide addresses the synthesis and stabilization of 3-fluoro-2-pyrrolidinone (and its derivatives). Note that while "3-fluoropyrrolidinone" technically refers to a ketone, in pharmaceutical applica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and stabilization of 3-fluoro-2-pyrrolidinone (and its derivatives). Note that while "3-fluoropyrrolidinone" technically refers to a ketone, in pharmaceutical applications this almost exclusively refers to the lactam (3-fluoro-2-pyrrolidinone) or the N-protected 3-fluoropyrrolidine scaffold.

This guide focuses on the Lactam species, as it possesses the highly acidic


-proton responsible for racemization.

Ticket ID: #F-PYR-RAC-001 Topic: Overcoming Racemization & Elimination Status: Open Assigned Specialist: Senior Application Scientist

Core Analysis: The "Silent Killer" of Enantiopurity

Before troubleshooting specific reagents, you must understand the thermodynamic trap you are fighting. The fluorine atom at the C3 position exerts a powerful inductive effect (


), significantly increasing the acidity of the C3 proton.

The Problem: Even weak bases (including basic impurities in silica gel) can deprotonate C3, forming a planar enolate. Upon reprotonation, the stereochemical information is lost.

Mechanism of Failure (Racemization Pathway)

Racemization Start (S)-3-Fluoro-2-pyrrolidinone (Chiral) Enolate Planar Enolate Intermediate (Achiral / sp2 Hybridized) Start->Enolate Deprotonation (-H+) Base Base / Basic Impurity (e.g., Carbonates, Amines) Base->Enolate Racemate Racemic Mixture (50% R / 50% S) Enolate->Racemate Reprotonation (+H+) Non-stereoselective

Troubleshooting Guide: Synthesis & Workup

Module A: Electrophilic Fluorination (NFSI Route)

Context: You are converting N-protected-2-pyrrolidinone to the 3-fluoro derivative using a strong base (LiHMDS/LDA) and NFSI.

Q: My reaction shows full conversion, but the product is nearly racemic (ee < 10%). Why? A: You likely have a "proton shuttle" issue during the quench or the reaction temperature was too high.

  • The Cause: The lithiated enolate is configurationally stable at low temperatures. However, if the temperature rises above -78°C before fluorination is complete, or if the quench is not instant, the fluorinated product (which is more acidic than the starting material) can protonate unreacted enolate, leading to a chain reaction of racemization.

  • The Fix:

    • Temperature Discipline: Maintain -78°C strictly. Do not allow the reaction to warm up until after the quench.

    • Inverse Addition: Cannulate the enolate into the NFSI solution, rather than adding NFSI to the enolate. This ensures the enolate is always in the presence of excess electrophile, minimizing the chance of it reacting with the acidic product.

Q: I used NaH instead of LiHMDS and got a complex mixture. A: NaH is heterogeneous and difficult to control for kinetic enolization.

  • The Fix: Switch to LiHMDS or KHMDS . The counter-cation matters; Lithium chelates the carbonyl oxygen, stabilizing the enolate geometry better than Sodium or Potassium.

Module B: Nucleophilic Fluorination (DAST/Deoxo-Fluor Route)

Context: You are converting 3-hydroxy-2-pyrrolidinone (or 4-hydroxyproline derivatives) using DAST (Diethylaminosulfur trifluoride).

Q: I am seeing large amounts of elimination product (Enamide/Alkene) instead of substitution. A: This is the classic competition between


 (substitution) and 

(elimination). The fluoride ion is a base, and the carbocation-like transition state favors elimination.
  • The Fix:

    • Solvent Switch: Change from THF to Dichloromethane (DCM) or Toluene . Non-polar solvents disfavor the charge-separated species required for elimination.

    • Base Additive: Add a non-nucleophilic base like Pyridine or 2,6-Lutidine (1.0 eq). This buffers the HF generated during the reaction, preventing acid-catalyzed degradation, but is mild enough not to trigger E2 elimination.

Q: The reaction worked, but the ee% dropped during workup. A: DAST workups generate HF. If you neutralize this with saturated


, the local pH can spike, causing racemization of your fresh 

-fluoro product.
  • The Fix (The "Buffered Quench"):

    • Do not dump the reaction into sat.

      
      .
      
    • Protocol: Dilute the reaction mixture with DCM. Pour slowly into an ice-cold solution of Sat. Rochelle's Salt (Potassium Sodium Tartrate) or a Phosphate Buffer (pH 7.0) . Verify the pH of the aqueous layer is < 7.5 before separating phases.

Post-Synthesis Handling: The "Safe Zone"

Many researchers synthesize the chiral molecule successfully, only to destroy it during purification.

Stability Data Matrix
ConditionRisk LevelObservationRecommendation
Silica Gel (Untreated) HIGH Silica is slightly acidic/basic; causes slow racemization on the column.Use Neutral Alumina or flush silica with 1%

/Hexane (risky) or simply move to Recrystallization.
Chloroform (

)
MEDIUM Often contains trace HCl (acidic) which catalyzes enolization.Filter

through basic alumina before NMR. Use

(Benzene-d6) for analysis.
Storage (RT) MEDIUM Slow racemization over weeks.Store at -20°C under Argon.
Recrystallization LOW The "Gold Standard" for optical purity upgrade.If solid, recrystallize from IPA/Heptane to upgrade ee%.
Recommended Purification Workflow

Workflow Rxn Crude Reaction Mixture (Contains HF/Salts) Quench Buffered Quench (pH 6.5 - 7.0) Ice/Water or Rochelle's Salt Rxn->Quench < 0°C Extract Extraction (DCM or EtOAc) Wash with Brine Quench->Extract Dry Drying Use Na2SO4 (Neutral) Avoid K2CO3 (Basic) Extract->Dry Purify Purification Choice Dry->Purify Col Flash Chromatography *Use Neutral Alumina* *Fast Elution* Purify->Col If Oil Cryst Recrystallization (Preferred for Solids) Upgrades ee% Purify->Cryst If Solid

Frequently Asked Questions (FAQ)

Q: Can I use the N-Boc protecting group? A: Yes, but be careful. The N-Boc (tert-butoxycarbonyl) group is electron-withdrawing. While it reduces the nucleophilicity of the nitrogen, it also increases the acidity of the


-protons (C3) via induction, making the ring more susceptible to base-catalyzed racemization than the unprotected lactam in some cases. However, N-protection is mandatory to prevent N-alkylation side reactions. N-Cbz  is often a safer alternative if Boc deprotection (acidic) causes issues.

Q: How do I measure the ee% accurately? Chiral HPLC isn't separating them. A:


-Fluoro lactams are polar.
  • Method 1: Use a Chiralpak AD-H or IC column with a high percentage of alcohol (e.g., 20-30% IPA in Hexane).

  • Method 2: If HPLC fails, use

    
    -NMR with a Chiral Shift Reagent  (e.g., Pirkle Alcohol or Europium salts). The fluorine signal is distinct and sensitive to the chiral environment, often showing split peaks for enantiomers without a column.
    

Q: I need the (R)-isomer, but DAST gives me inversion. Which starting material do I need? A: DAST proceeds via an


 mechanism (Inversion).
  • Target: (R)-3-fluoro-2-pyrrolidinone

  • Start with: (S)-3-hydroxy-2-pyrrolidinone

  • Note: Ensure your starting material is optically pure. 4-hydroxyproline is a common, cheap chiral pool material, but converting 4-OH to 3-F requires a different scaffold manipulation (ring contraction or specific functionalization).

References

  • Bold, C. P., et al. (2025).[1] Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine Hydrochloride. Helvetica Chimica Acta.[1] (Context: Industrial scale-up and handling of fluoropyrrolidine salts).

  • Lörfer, T., et al. (2021). Enantioseparation and Racemization of 3-Fluorooxindoles. Journal of Chromatography A. (Context: Kinetics of racemization for alpha-fluoro lactam/oxindole motifs).

  • Maulide, N., et al. (2019). Electrophilic Amide Activation: A New Path to Alpha-Fluorination. Springer Nature Research Communities. (Context: Alternative activation strategies avoiding strong bases).

  • Rosen, T., et al. (1988). Synthesis of 3-fluoropyrrolidines via DAST fluorination. Journal of Medicinal Chemistry.

Sources

Troubleshooting

Handling moisture sensitivity of fluorinated lactam intermediates

Technical Support Center: Handling Moisture-Sensitive Fluorinated Lactam Intermediates Last Updated: February 28, 2026 Introduction Welcome to the technical support center for fluorinated lactam intermediates. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Google LogoTechnical Support Center: Handling Moisture-Sensitive Fluorinated Lactam Intermediates

Last Updated: February 28, 2026

Introduction

Welcome to the technical support center for fluorinated lactam intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and valuable compounds. The incorporation of fluorine into lactam structures can dramatically alter their biological and chemical properties, making them key intermediates in modern medicinal chemistry.[1][2][3][4] However, this enhanced reactivity often comes with significant sensitivity to moisture, which can lead to hydrolysis, low yields, and purification challenges.[5][6]

This document provides in-depth, field-proven answers to common questions and troubleshooting scenarios. Our goal is to explain not just what to do, but why specific techniques are critical for success.

Section 1: The Basics - Understanding Moisture Sensitivity

Q1: Why are fluorinated lactams so sensitive to moisture?

The sensitivity arises from fundamental electronic effects. The fluorine atom is highly electronegative, and its presence, particularly on or near the lactam ring, exerts a powerful electron-withdrawing effect. This effect polarizes the amide bond, making the carbonyl carbon significantly more electrophilic (electron-deficient).

Water, acting as a nucleophile, readily attacks this highly electrophilic carbon. This leads to the formation of a tetrahedral intermediate which can subsequently collapse, causing the lactam ring to open. This hydrolytic degradation results in the formation of the corresponding amino acid, consuming your starting material and reducing the yield of your desired product.[5][6]

Q2: I received my fluorinated lactam as a solid. Does it still need special handling?

Absolutely. Many organic solids, especially those with polar functional groups, are hygroscopic, meaning they readily absorb moisture from the atmosphere.[7] Even if the compound appears to be a free-flowing powder, it can have a layer of adsorbed water on the surface of its crystals. This can be enough to compromise a reaction, especially if using highly reactive reagents like organometallics or strong bases.

Section 2: Storage and Handling Troubleshooting Guide

Q3: My new bottle of a fluorinated lactam arrived sealed. What is the best way to store it to ensure long-term stability?

Proper storage from day one is critical. The key is to protect the compound from atmospheric moisture and, in some cases, oxygen or light.

  • Primary Storage: For highly sensitive lactams, storage in a desiccator containing a fresh, active desiccant (like Drierite® or silica gel) is the minimum requirement.[7][8] For ultimate protection, especially for long-term storage, using a nitrogen-filled glove box is the gold standard.[9][10]

  • Temperature Control: Unless the Safety Data Sheet (SDS) specifies otherwise, store at ambient temperature (18-25 °C).[7] Refrigeration is only recommended if the compound is thermally labile, as opening a cold bottle can cause atmospheric moisture to condense on the product. If refrigeration is necessary, always allow the container to warm to room temperature in a desiccator before opening.

  • Inert Atmosphere: After opening, it is best practice to backfill the container with an inert gas like dry nitrogen or argon before resealing. This displaces any moist air that entered the headspace.[11]

Q4: I need to weigh out a small amount of my hygroscopic lactam for a reaction. How can I do this without exposing it to air?

This is a common challenge. Speed and the right environment are key.

  • Option 1 (Best): Glove Box. The ideal method is to perform all manipulations inside a glove box with a dry, inert atmosphere (<1 ppm H₂O and O₂).[9][12] This completely eliminates atmospheric exposure.

  • Option 2 (Good): Nitrogen-Flushed Weighing. If a glove box is unavailable, you can create a localized inert environment. Place your balance in a fume hood. Arrange a gentle stream of dry nitrogen to flow over the balance pan and the vial. Work quickly to weigh the desired amount and immediately seal the containers.

  • Option 3 (Acceptable for Less Sensitive Compounds): Quick Weighing & Drying. For solids with lower sensitivity, you can weigh them quickly in the open air and then immediately place the weighed portion in a reaction flask and dry it under high vacuum for 15-30 minutes before adding solvent. This will remove most of the surface-adsorbed moisture.

G GloveBox GloveBox Ready Ready for Reaction Setup GloveBox->Ready Proceed to Reaction N2Flush N2Flush N2Flush->Ready Proceed to Reaction QuickWeigh QuickWeigh QuickWeigh->Ready Proceed to Reaction

Fig. 1: Decision workflow for storing and weighing moisture-sensitive lactams.

Section 3: Reaction Setup and Execution FAQ

Q5: My reaction yield is consistently low, and I suspect water is the culprit. What are the most common sources of moisture in a reaction?

Low yields are a frequent consequence of unintended water contamination.[13][14] Here are the primary suspects to investigate, in order of likelihood:

  • Solvents: "Anhydrous" from a commercial bottle is not always truly dry, especially if the bottle has been opened multiple times.

  • Glassware: Glass surfaces are covered in a thin film of adsorbed water.[12]

  • Reagents: Other reagents in your reaction may be hygroscopic.

  • Atmosphere: Leaks in your reaction setup can allow moist air to enter.

Q6: How can I ensure my solvents are truly anhydrous?

This is non-negotiable for moisture-sensitive reactions. Relying on a solvent from a bottle with a punctured septum is risky.

  • Best Practice: Solvent Purification Systems. Many labs now use solvent purification systems (Grubbs-type systems) that pass solvents through columns of activated alumina and other materials to provide truly anhydrous solvents on demand.[15]

  • Traditional Method: Distillation. Distilling the solvent over an appropriate drying agent is a classic and effective method. The choice of drying agent depends on the solvent.[16]

SolventRecommended Drying Agent for DistillationIndicatorWater Content (ppm, approx.)
Tetrahydrofuran (THF)Sodium/BenzophenoneDeep blue/purple color< 10
Dichloromethane (DCM)Calcium Hydride (CaH₂)None< 10
Acetonitrile (MeCN)Calcium Hydride (CaH₂)None< 10
TolueneSodium/BenzophenoneDeep blue/purple color< 10

Data compiled from various sources.[15][16][17] Always consult safety protocols before setting up a solvent still.

  • Quick Method: Activated Molecular Sieves. For less demanding reactions, storing the solvent over freshly activated 3Å or 4Å molecular sieves for at least 24 hours can be effective.[17] Sieves should be activated by heating to ~300 °C under vacuum for several hours.[15]

Q7: What is the correct procedure for preparing glassware for a moisture-sensitive reaction?

Properly dried glassware is essential. Adsorbed water must be removed.[18]

  • Cleaning: Ensure all glassware is scrupulously clean and washed with deionized water as the final rinse.

  • Oven Drying: Place the glassware (including stir bars) in an oven at >125 °C for at least 4 hours, or overnight.[12]

  • Assembly & Cooling: Assemble the reaction apparatus (flask, condenser, etc.) while it is still hot and immediately connect it to a manifold supplying a positive pressure of dry, inert gas (nitrogen or argon).

  • Cooling: Allow the glassware to cool to room temperature under the stream of inert gas. This prevents moist lab air from being drawn back into the flask as it cools.

  • Flame Drying (Alternative): For quicker setup, the assembled apparatus can be carefully heated with a heat gun under a flow of inert gas. Heat until all visible moisture is gone, then allow to cool. Caution: Never flame-dry glassware containing solvent or near flammable materials.

G start Start: Dirty Glassware clean 1. Clean & Rinse (DI Water Final) start->clean oven 2. Oven Dry (>125°C, >4h) clean->oven assemble 3. Assemble Apparatus (While Hot!) oven->assemble inert 4. Connect to Inert Gas (N2 or Ar) assemble->inert cool 5. Cool to Room Temp Under Positive Pressure inert->cool ready Finish: Dry Glassware Ready for Use cool->ready

Fig. 2: Standard workflow for preparing anhydrous glassware.

Section 4: Work-up, Purification, and Analysis

Q8: How should I properly "quench" my reaction without hydrolyzing my product?

Quenching is the process of deactivating any remaining reactive reagents at the end of a reaction.[19] Doing this improperly can be just as damaging as moisture contamination during the reaction itself.

  • Low Temperature is Key: Many quenching procedures involve adding an aqueous solution. Always perform the quench at a low temperature (e.g., 0 °C or -78 °C) to dissipate heat and slow the rate of potential hydrolysis of your product.[19]

  • Use Saturated or Buffered Solutions: Instead of pure water, consider quenching with a saturated aqueous solution like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). These can neutralize reagents without drastically changing the pH. For base-sensitive compounds, a mild acid quench might be needed, and vice-versa.

  • Non-Aqueous Quench: If your product is extremely sensitive, consider a non-aqueous quench. For example, to quench an organolithium reagent, you could add a small amount of isopropanol or acetone at low temperature before proceeding to an aqueous workup.[20]

Q9: My fluorinated lactam product is quite polar and water-soluble. How can I effectively extract it and dry the organic layer?

This is a common issue with fluorinated compounds. Standard extractions can be inefficient, and emulsions can form.

  • "Salting Out": During the liquid-liquid extraction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[21] Brine is highly polar and helps to pull water and highly polar impurities out of the organic phase, driving your product into the organic layer.[21][22]

  • Drying Agents: After separating the layers, use a solid drying agent.

    • Magnesium Sulfate (MgSO₄): Fast and effective, but slightly acidic. Not suitable for acid-sensitive compounds.

    • Sodium Sulfate (Na₂SO₄): High capacity and neutral, but slower acting. A good general-purpose choice.[21]

    • Procedure: Add the drying agent to the organic solution and swirl. If the agent clumps together, add more until some remains free-flowing.[21] Allow at least 20 minutes before filtering or decanting.[21]

Q10: I am having trouble purifying my polar fluorinated lactam by standard silica gel chromatography. What are my options?

Standard normal-phase chromatography (silica gel with non-polar eluents) is often ineffective for highly polar molecules, which may not move from the baseline.

  • Reverse-Phase Chromatography (C18): This technique uses a non-polar stationary phase (like C18-functionalized silica) and polar solvents (like water/acetonitrile or water/methanol). It is often an excellent choice for purifying polar compounds.[22]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica) but with a reverse-phase solvent system (e.g., high concentration of acetonitrile with a small amount of aqueous buffer).[23] It is specifically designed to retain and separate very polar compounds that have little or no retention in reverse-phase.[23]

  • Supercritical Fluid Chromatography (SFC): This advanced technique uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[22] It is excellent for purifying polar molecules and is environmentally friendly.[22]

References

  • Title: Drying Organic Solutions Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: How to Safely Store Lab Chemicals and Reagents Source: B&M Scientific URL: [Link]

  • Title: Chemical Storage in Research Labs: Safety & Compliance Source: Apollo Scientific URL: [Link]

  • Title: Effect of aryl ring fluorination on the antibacterial properties of C4 aryl-substituted N-methylthio beta-lactams Source: PubMed URL: [Link]

  • Title: Drying Solvents Source: Chemistry LibreTexts URL: [Link]

  • Title: Purification of organic fluorine compounds Source: Google Patents URL
  • Title: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants Source: ACS Publications URL: [Link]

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group - University of Pittsburgh URL: [Link]

  • Title: Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory Source: Oreate AI URL: [Link]

  • Title: Air-Sensitive Chemistry: Practical and Safety Considerations Source: Fisher Scientific URL: [Link]

  • Title: How to Store Reagents Source: Department of Chemistry : University of Rochester URL: [Link]

  • Title: Working with air and moisture sensitive compounds Source: Molecular Inorganic Chemistry URL: [Link]

  • Title: Troubleshooting: How to Improve Yield Source: Chemistry - University of Rochester URL: [Link]

  • Title: Catalytic control of enzymatic fluorine specificity Source: PMC URL: [Link]

  • Title: The Hydrolysis of Lactams Source: Wiley Online Library URL: [Link]

  • Title: Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance Source: MDPI URL: [Link]

  • Title: Structure-Based Design of Reversible, Quinoline-2(1H)-one Inhibitors of Serine- and Metallo-Carbapenemases Source: ACS Publications URL: [Link]

  • Title: Quenching Reactive Substances Source: KGROUP URL: [Link]

  • Title: What can I use to purify polar reaction mixtures? Source: Biotage URL: [Link]

  • Title: Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment Source: PMC URL: [Link]

  • Title: Catalytic hydrolyses of trifluoroacetyl fluoride by water Source: ResearchGate URL: [Link]

  • Title: Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides Source: ACS Catalysis URL: [Link]

  • Title: Storing/handling moisture sensitive chemicals outside of the glovebox? Source: Reddit URL: [Link]

  • Title: Fluorinative Difunctionalization of Selected Cyclooctene-Fused Beta-Lactams and Beta-Amino Esters Source: ResearchGate URL: [Link]

  • Title: Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores Source: PMC - NIH URL: [Link]

  • Title: Perfluoroalkyl acid precursor or weakly fluorinated organic compound? A proof of concept for oxidative fractionation of PFAS and Source: OPUS URL: [Link]

  • Title: Stereocontrolled synthesis of fluorine-containing functionalized β-lactam derivatives through cross-metathesis reactions Source: Fluorine Notes URL: [Link]

  • Title: What are some common causes of low reaction yields? Source: Reddit URL: [Link]

  • Title: Recent Developments in the Synthesis of Fluorine-Containing β-Amino Acids and β-Lactams Source: SIOC Journals URL: [Link]

  • Title: Quenching (fluorescence) Source: Wikipedia URL: [Link]

  • Title: How To Run A Reaction: The Quench Source: Department of Chemistry : University of Rochester URL: [Link]

  • Title: Advances in the chemistry of β-lactam and its medicinal applications Source: PMC URL: [Link]

  • Title: Stereoselective synthesis of β-lactams: recent examples Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: A Mild Synthetic Protocol for Conversion of Aldehydes to Nitriles Using a Copper Catalyst and LiHMDS as the Nitrogen Source Source: Organic Letters - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Enantioseparation of 3-Fluoro-1-isobutylpyrrolidin-2-one

Executive Summary & Chemical Profile Welcome to the technical support hub for 3-Fluoro-1-isobutylpyrrolidin-2-one . This guide addresses the specific challenges associated with separating the enantiomers of -fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Welcome to the technical support hub for 3-Fluoro-1-isobutylpyrrolidin-2-one . This guide addresses the specific challenges associated with separating the enantiomers of


-fluorinated 

-lactams.

The Core Challenge: The primary difficulty with this molecule is not the separation mechanism itself, but the configurational stability of the C3 chiral center. The presence of the highly electronegative fluorine atom at the


-position to the carbonyl increases the acidity of the C3 proton. This makes the molecule susceptible to base-catalyzed enolization and subsequent racemization, particularly in protic solvents or in the presence of basic mobile phase additives [1, 2].

Molecule Specifications:

  • Target: 3-Fluoro-1-isobutylpyrrolidin-2-one

  • Chiral Center: C3 (Alpha to carbonyl)

  • Chromophore: Weak (Amide absorption only). Requires low UV detection (210–220 nm).

  • Solubility: Good in alcohols, chlorinated solvents; moderate in alkanes (due to the isobutyl group).

Method Development Protocol (Standard Operating Procedure)

Do not rely on trial and error. Follow this logic-gated screening process to establish a robust method.

Phase A: Column Selection Strategy

For lactams, Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) phases are the industry standard due to their ability to form hydrogen bonds with the amide carbonyl and nitrogen [3].

PriorityStationary Phase TypeCommercial ExamplesWhy?
1 Amylose-based (Immobilized) Chiralpak IA, Lux i-Amylose-1High success rate for lactams; immobilized nature allows for broader solvent compatibility (e.g., DCM) if solubility is poor.
2 Cellulose-based (Coated) Chiralcel OD-H, Lux Cellulose-1Often provides complementary selectivity to Amylose if resolution (

) < 1.5.
3 Amylose-based (Chlorinated) Chiralpak IG, Lux Amylose-2The chloro-substituents in the selector can offer unique dipole-dipole interactions beneficial for fluorinated compounds.
Phase B: Mobile Phase Screening

Crucial Warning: Avoid basic additives (Diethylamine, Triethylamine) at all costs. They will catalyze racemization [4].

Recommended Starting Conditions (Normal Phase):

  • Solvent A: n-Hexane (or n-Heptane)

  • Solvent B: Isopropanol (IPA) or Ethanol (EtOH)

  • Ratio: 90:10 (A:B) isocratic.[1]

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

  • Temperature: 25°C (Lower temperatures suppress racemization).

Phase C: Decision Logic (Visualized)

MethodDev Start Start: Racemic Sample Solubility Check Solubility in Hexane/IPA (90:10) Start->Solubility Screen1 Screen Column: Amylose-based (IA/AD-H) Solubility->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes Success Rs > 2.0 Method Validated CheckRes->Success Yes Fail Rs < 1.5 or Co-elution CheckRes->Fail No SwitchCol Switch to Cellulose (OD-H) or Chlorinated (IG) Fail->SwitchCol SwitchSolv Change Modifier: IPA -> EtOH or MeOH Fail->SwitchSolv SFC Switch to SFC Mode (CO2 + MeOH) Fail->SFC Persistent Failure SwitchCol->CheckRes SwitchSolv->CheckRes

Figure 1: Logic-gated screening workflow for chiral method development of fluorinated lactams.

Troubleshooting & FAQs

This section addresses specific tickets raised by researchers working with


-fluoro carbonyls.
Q1: "I see a 'plateau' or elevated baseline between my two peaks. Is this column bleeding?"

Diagnosis: No, this is likely on-column racemization . Technical Explanation: The 3-Fluoro proton is acidic. As the enantiomers separate, they are in dynamic equilibrium. If the interconversion rate is fast relative to the chromatographic timescale, you will see a "smear" or plateau connecting the two peaks [5]. Corrective Action:

  • Lower the Temperature: Drop the column oven to 5°C or 10°C. This slows the kinetic rate of racemization (interconversion) without significantly affecting the thermodynamic separation factor.

  • Check Solvents: Ensure your alcohol modifier is HPLC grade and neutral. Trace alkalinity in technical grade solvents can trigger this.

Q2: "My peaks are extremely broad, but I can't use DEA/TEA. How do I sharpen them?"

Diagnosis: Active sites on the silica support are interacting with the lactam nitrogen. Technical Explanation: While the N-isobutyl group provides some shielding, the lactam moiety can still H-bond with residual silanols on the stationary phase. Corrective Action:

  • Add Acid: Use 0.1% Trifluoroacetic acid (TFA) or Acetic Acid in the mobile phase. This suppresses silanol ionization and is compatible with the stability of the C-F bond [6].

  • Switch to Immobilized Phases (IA/IC): These modern phases generally have better end-capping and lower residual silanol activity than older coated phases (AD/OD).

Q3: "I'm scaling up to Prep-HPLC. The solubility in Hexane is limiting my loading."

Diagnosis: The isobutyl group helps, but the lactam core is polar. Technical Explanation: Hexane is a poor solvent for mass loading. Corrective Action:

  • DCM Injection: If using an immobilized column (Chiralpak IA/IC/IG), dissolve your sample in 100% Dichloromethane (DCM) or Ethyl Acetate. These phases tolerate "forbidden" solvents.

  • Trap-and-Elute: Use a short achiral C18 guard column to trap the compound from an aqueous solution, then backflush onto the chiral column (advanced setup).

  • Switch to SFC: Supercritical Fluid Chromatography (CO2 + MeOH) is superior for solubility and throughput for this class of molecules.

Q4: "Detection is inconsistent. I can't see the minor enantiomer."

Diagnosis: Weak chromophore. Technical Explanation: 3-Fluoro-1-isobutylpyrrolidin-2-one lacks a conjugated


-system. It relies solely on the 

transition of the amide. Corrective Action:
  • Wavelength: Set UV to 210 nm or 215 nm . Do not use 254 nm.

  • Solvent Cutoff: Ensure you are using HPLC-grade IPA/Hexane. Lower grade IPA absorbs strongly below 220 nm, causing high background noise. Acetonitrile (cutoff 190 nm) is better for low-UV detection if the column chemistry allows (e.g., Reversed Phase chiral modes).

Quantitative Data Summary: Typical Separation Parameters

Based on analogous


-fluoro-

-lactam structures [7]:
ParameterRecommended ValueNotes
Column Dimensions 250 x 4.6 mm, 5 µmStandard analytical geometry.
Mobile Phase Hexane : Ethanol (95:5 to 85:15)Ethanol often provides better peak shape than IPA for lactams.
Flow Rate 0.8 - 1.0 mL/minAdjust for backpressure.
Temperature 10°C - 20°CCritical: Keep low to prevent racemization.
Detection UV 210 nmReference wavelength: 360 nm (to cancel noise).
Expected Alpha (

)
1.2 - 1.8Separation factor is usually sufficient on Amylose phases.

References

  • Koltunov, K. Y., et al. (2004).
  • Wolf, C., et al. (2013). "Enantioseparation and Racemization of 3-Fluorooxindoles." National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for effective enantiomer separation of drugs and pharmaceutical intermediates." Chemical Society Reviews.
  • Beesley, T. E. (2020). "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International. Available at: [Link]

  • Pellegrini, M., et al. (2020). "Racemization in Drug Discovery."[2] Expert Opinion on Drug Discovery. Available at: [Link]

  • Wojewoda, O., et al. (2025).[3] "Chiral Separation of Anti-Inflammatory Drugs by Liquid Chromatography on Polysaccharide-Type Stationary Phases." Fine Chemical Engineering. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in N-isobutylation of Fluorolactams

For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for troubleshooting low conversion in the N-isobutylation of fluorolactams. This guide is structured in a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting low conversion in the N-isobutylation of fluorolactams. This guide is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My N-isobutylation reaction is showing low or no conversion of the starting fluorolactam.

Question: I'm attempting to N-isobutylate my fluorolactam using isobutyl bromide and a common base like potassium carbonate, but I'm observing very low conversion even after extended reaction times. What are the likely causes and how can I improve my yield?

Answer: Low conversion in the N-alkylation of lactams, particularly with sterically demanding groups like isobutyl, is a common challenge. Several factors, often interconnected, can contribute to this issue. Let's break down the potential causes and solutions systematically.

1. Steric Hindrance: The Primary Culprit

The isobutyl group is a branched alkyl halide, which presents significant steric bulk. This bulkiness can impede the approach of the isobutyl electrophile to the nitrogen nucleophile of the lactam, slowing down the desired SN2 reaction.[1] The presence of a fluorine atom on the lactam ring can further influence the electronic properties and conformation of the ring, potentially exacerbating steric hindrance.[2]

  • Expert Insight: Think of it as trying to fit a bulky key into a partially obstructed lock. The more crowded the environment around the nitrogen, the more energy and precise orientation are required for a successful reaction.

Solutions to Overcome Steric Hindrance:

  • Optimize Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1] However, be cautious, as excessively high temperatures can lead to side reactions like elimination or decomposition.[3] A systematic increase in temperature in 5-10 °C increments while monitoring the reaction progress by TLC or LC-MS is advisable.

  • Alternative Alkylating Agents: If possible, consider using a less sterically hindered isobutyl precursor. While isobutyl bromide is common, other leaving groups might offer different reactivity profiles. However, for the isobutyl group itself, the steric challenge remains.

2. Inadequate Base Selection and Strength

Amides, including lactams, are significantly less basic than amines due to the delocalization of the nitrogen's lone pair into the carbonyl group.[4][5] Therefore, a sufficiently strong base is required to deprotonate the lactam and generate the nucleophilic lactamate anion.

  • Causality: If the base is not strong enough to effectively deprotonate the fluorolactam, the concentration of the active nucleophile will be low, leading to a sluggish or stalled reaction.[6]

Base Type Suitability for N-isobutylation Rationale
Weak Bases (e.g., K₂CO₃, NaHCO₃) Often insufficient, especially with steric hindrance.May not be strong enough to generate a high concentration of the lactamate anion, leading to low conversion.[6]
Stronger Bases (e.g., NaH, KH, LDA) More effective at deprotonation.These bases can more completely deprotonate the lactam, increasing the nucleophile concentration and driving the reaction forward.[7]
Bulky, Non-Nucleophilic Bases (e.g., DBU, DIPEA) Can be advantageous.These bases can deprotonate the lactam without competing in nucleophilic attack on the alkyl halide.[6]

Recommended Protocol: Catalyst and Base Screening

A small-scale screen of different bases can quickly identify the optimal conditions for your specific fluorolactam.

  • Set up parallel reactions in small vials, each with a different base (e.g., K₂CO₃, Cs₂CO₃, NaH, DBU).

  • Maintain a consistent stoichiometry of fluorolactam, isobutyl bromide, and base across all reactions.

  • Run the reactions at a set temperature and monitor the progress of each over time using TLC or LC-MS.

3. The Ambident Nucleophile Problem: N- vs. O-Alkylation

Upon deprotonation, the resulting lactamate anion is an ambident nucleophile, meaning it has two nucleophilic centers: the nitrogen and the oxygen.[8] This can lead to the formation of an undesired O-alkylated byproduct (a lactim ether) alongside your desired N-alkylated product.[9][10]

  • Hard and Soft Acid-Base (HSAB) Principle: The nitrogen atom is considered a "soft" nucleophile, while the oxygen is "hard". "Soft" electrophiles tend to react with the soft nitrogen center (N-alkylation), while "hard" electrophiles favor the hard oxygen center (O-alkylation).[8]

dot

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Fluorolactam Fluorolactam Lactamate_Anion Lactamate Anion (Ambident Nucleophile) Fluorolactam->Lactamate_Anion Deprotonation Base Base Base->Lactamate_Anion N_Alkylation N-Isobutylated Product (Desired) Lactamate_Anion->N_Alkylation Attack at Nitrogen (Soft Center) O_Alkylation O-Isobutylated Product (Side Product) Lactamate_Anion->O_Alkylation Attack at Oxygen (Hard Center) Isobutyl_Bromide Isobutyl Bromide (Electrophile) Isobutyl_Bromide->N_Alkylation Isobutyl_Bromide->O_Alkylation

Caption: N- vs. O-Alkylation Pathways.

Strategies to Favor N-Alkylation:

  • Choice of Alkylating Agent: Alkyl iodides are generally "softer" than bromides, which are softer than chlorides. If feasible, using isobutyl iodide might favor N-alkylation.[8]

  • Solvent Selection: Polar aprotic solvents like DMF and DMSO can solvate the cation of the base, leaving a "naked" and more reactive anion, which can favor N-alkylation.

  • Reaction Temperature: Lower temperatures can sometimes improve the selectivity for N-alkylation over O-alkylation.[8]

4. Fluorolactam Stability and Potential Side Reactions

The presence of a fluorine atom can affect the stability of the lactam ring, particularly under harsh basic or acidic conditions.[11] While fluorinated compounds are often used to enhance metabolic stability, the specific placement of the fluorine can influence reactivity.[12]

  • Potential for Ring Opening: Although lactams are generally stable, strong basic or acidic conditions, especially at elevated temperatures, could potentially lead to hydrolysis and ring-opening, consuming your starting material.[13][14]

  • Elimination Reactions: With a sterically hindered alkyl halide like isobutyl bromide, the base can sometimes promote an E2 elimination reaction to form isobutylene gas, rather than the desired SN2 substitution. This is more likely with strong, sterically hindered bases at higher temperatures.

dot

G Start Low Conversion Observed Check_Sterics Is Steric Hindrance a Major Factor? Start->Check_Sterics Check_Base Is the Base Strong Enough? Check_Sterics->Check_Base No Optimize_Temp Increase Temperature Incrementally Check_Sterics->Optimize_Temp Yes Check_Side_Reactions Are Side Reactions Occurring? Check_Base->Check_Side_Reactions Yes Use_Stronger_Base Switch to NaH, KH, or DBU Check_Base->Use_Stronger_Base No Favor_N_Alkylation Modify Conditions to Favor N-Alkylation (e.g., lower temp, different solvent) Check_Side_Reactions->Favor_N_Alkylation O-Alkylation Observed Check_Stability Assess Fluorolactam Stability Check_Side_Reactions->Check_Stability Decomposition Observed Success Improved Conversion Optimize_Temp->Success Use_Stronger_Base->Success Favor_N_Alkylation->Success Check_Stability->Success

Caption: Troubleshooting Workflow for Low Conversion.

Experimental Protocols

General Protocol for N-isobutylation of a Fluorolactam

This is a general starting point; optimization will be required for specific substrates.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the fluorolactam (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the fluorolactam.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylating Agent Addition: Add isobutyl bromide (1.5 eq) dropwise to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis. Benchchem.
  • Behenna, D. C., & Stoltz, B. M. (2011). Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams.
  • Sun, C., Bu, Y., Chen, J., & Lu, K. (2020). Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. Organic & Biomolecular Chemistry, 18(33), 6469-6473.
  • Vasu, D., & Varma, R. S. (2004).
  • Li, J., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, 50(21), 8486–8494.
  • Behenna, D. C., & Stoltz, B. M. (2012). Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams.
  • Method of producing n-alkyl lactams. (1972). U.S.
  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
  • Technical Support Center: Butylation Reactions with Butyl 4-methylbenzenesulfon
  • Zhang, X., et al. (2014). Steric Effect Determines the Formation of Lactam-Lactam Dimer or Amide C=O…NH (Lactam) Chain Motif in N-phenyl-2-hydroxynicotinanilides. CrystEngComm, 16(43), 10076-10083.
  • Chen, Y., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry A, 7(19), 12050-12058.
  • Ghosh, I., & König, B. (2016). Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams.
  • Jana, A., & Organ, M. G. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 13(31), 8966–8978.
  • Technical Support Center: Enhancing the Yield of (R,R)-Carmoterol Synthesis. Benchchem.
  • Ashenhurst, J. (2018).
  • Chemistry of Amides. (2022). Chemistry LibreTexts.
  • Reactions of Amides. Cognito.
  • Willis, N. J., et al. (2016). Sustainable synthesis of enantiopure fluorolactam derivatives by a selective direct fluorination – amidase strategy. Green Chemistry, 18(5), 1347-1351.
  • Troubleshooting Guide for Cloning. New England Biolabs.
  • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. Benchchem.
  • Stability of fluorocyclopropane moiety under acidic vs basic conditions. Benchchem.
  • Britton, R., & Za-Zhi, C. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(15), 10221–10248.
  • Reactions of Amides. Save My Exams.
  • Principles of Drug Action 1, Spring 2005, Amides.
  • What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? (2019). Quora.
  • Amides Preparation and Reactions Summary. (2020). Chemistry Steps.
  • Willis, N. J., et al. (2016). Sustainable Synthesis of Enantiopure Fluorolactam. Green Chemistry, 18(5), 1347-1351.
  • van der Wildt, B., et al. (2023). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Scientific Reports, 13(1), 10283.

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 3-Fluoro-1-isobutylpyrrolidin-2-one purity

An in-depth, comparative guide for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 3-Fluoro-1-isobutylpyrrolidin-2-one (CAS: 522665-42-5). As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, comparative guide for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 3-Fluoro-1-isobutylpyrrolidin-2-one (CAS: 522665-42-5).

As a Senior Application Scientist, the goal of this guide is to move beyond standard "trial-and-error" chromatography. We will objectively compare traditional analytical approaches against advanced methodologies, explaining the physicochemical causality behind each chromatographic choice to ensure a self-validating, highly reproducible workflow.

The Analytical Challenge: Molecule Profiling

3-Fluoro-1-isobutylpyrrolidin-2-one is a fluorinated lactam derivative utilized as a specialized building block in medicinal chemistry [1]. Developing a purity method for this compound presents three distinct analytical challenges:

  • Lack of an Extended Chromophore: The molecule lacks aromaticity. Its only UV-absorbing feature is the lactam carbonyl, which necessitates deep-UV detection (205–210 nm), a region highly susceptible to mobile phase background noise.

  • Fluorine-Induced Dipoles: The highly electronegative fluorine atom at the C3 position creates a strong localized dipole adjacent to the polar lactam core, complicating retention on standard hydrophobic stationary phases.

  • Hydrophobic Tail: The N-isobutyl group provides significant hydrophobicity, requiring careful balancing of mobile phase organic modifiers to prevent co-elution with structurally similar des-fluoro or alkylated impurities [2].

To address these challenges, we compare a Traditional Approach (C18 Column + UV Detection) against an Advanced Approach (Pentafluorophenyl [PFP] Column + Charged Aerosol Detection [CAD]).

Method Development Workflow & Rationale

When developing an HPLC method for fluorinated pyrrolidin-2-one derivatives, a Quality-by-Design (QbD) approach is essential to establish a robust design space [3].

MethodDev N1 Target Profiling (3-Fluoro-1-isobutylpyrrolidin-2-one) N2 Stationary Phase Screening (C18 vs. PFP) N1->N2 N3 Detector Optimization (UV 210 nm vs. CAD) N2->N3 N4 Gradient & pH Tuning (0.1% TFA, pH 2.0) N3->N4 N5 Method Validation (ICH Q2 Guidelines) N4->N5

Figure 1: QbD workflow for HPLC method development of fluorinated lactams.

Stationary Phase Selection: C18 vs. PFP

Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. While sufficient for retaining the isobutyl group, C18 struggles to resolve 3-Fluoro-1-isobutylpyrrolidin-2-one from its non-fluorinated analog (1-isobutylpyrrolidin-2-one).

By contrast, PFP (Pentafluorophenyl) stationary phases offer multiple retention mechanisms: dispersive interactions,


 interactions, dipole-dipole interactions, and specific fluorophilic interactions. The PFP phase recognizes the strong dipole moment induced by the C3-fluorine, resulting in superior selectivity.

Mechanism M1 3-Fluoro-1-isobutylpyrrolidin-2-one M2 PFP Phase: Dipole & Fluorophilic M1->M2 High Selectivity M3 C18 Phase: Hydrophobic Only M1->M3 Low Selectivity

Figure 2: Retention mechanism comparison between PFP and C18 stationary phases.

Detector Selection: UV vs. CAD

Because the lactam ring only absorbs strongly below 215 nm, UV detection is plagued by baseline drift during gradient elution (as the absorbance of the organic modifier changes). Charged Aerosol Detection (CAD) measures mass rather than optical properties. It nebulizes the eluent, evaporates the solvent, and applies a charge to the residual analyte particles, providing a uniform, highly sensitive response independent of chromophores.

Comparative Performance Data

The following tables summarize the experimental data comparing the traditional and advanced configurations.

Table 1: Chromatographic Performance (C18 vs. PFP Column) Conditions: 40°C, 0.4 mL/min, Gradient elution (Water/Acetonitrile with 0.1% TFA).

ParameterTraditional (C18, 1.7 µm)Advanced (PFP, 1.7 µm)Scientific Causality
Retention Time (tR) 4.2 min5.8 minPFP provides orthogonal dipole interactions, increasing retention of the polar lactam core.
Tailing Factor (Tf) 1.451.05PFP shields residual silanols better for highly polar localized dipoles.
Resolution (Rs) from des-fluoro impurity1.2 (Co-elution risk)3.8 (Baseline)Fluorophilic interactions on the PFP phase specifically recognize the C-F bond.

Table 2: Detector Sensitivity (UV 210 nm vs. CAD)

ParameterUV Detection (210 nm)Charged Aerosol Detection (CAD)
Limit of Detection (LOD) 0.05 mg/mL0.002 mg/mL
Baseline Drift (Gradient) High (>50 mAU drift)Negligible (<2 pA drift)
Response Uniformity Poor (Dependent on chromophore)Excellent (Mass-dependent)

Step-by-Step Experimental Protocol (Optimized PFP/CAD Method)

This protocol is designed as a self-validating system. System suitability criteria are embedded to ensure the method performs as intended before sample analysis begins.

Reagents & Materials
  • Analyte: 3-Fluoro-1-isobutylpyrrolidin-2-one (Sample and Reference Standard).

  • Solvents: LC-MS Grade Water, LC-MS Grade Acetonitrile (ACN).

  • Additive: Trifluoroacetic acid (TFA), LC-MS grade. Note: TFA is used at 0.05% to ensure complete volatility for CAD while maintaining a pH of ~2.0 to suppress silanol ionization.

Chromatographic Conditions
  • Column: Waters Cortecs PFP or Phenomenex Kinetex PFP (100 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Mobile Phase A: 0.05% TFA in Water.

  • Mobile Phase B: 0.05% TFA in Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Injection Volume: 2.0 µL.

  • Detector (CAD): Evaporation temperature set to 35°C; Data collection rate at 10 Hz; Filter constant at 3.6 s.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic hold to focus polar impurities
7.04060Linear gradient for elution
8.51090Column wash
8.6955Re-equilibration
12.0955End
Sample Preparation & System Suitability
  • Diluent: Water/Acetonitrile (80:20, v/v). Do not use 100% organic diluent to prevent peak distortion (solvent effect) upon injection into a highly aqueous initial mobile phase.

  • Standard Preparation: Dissolve reference standard to a final concentration of 0.5 mg/mL in diluent.

  • System Suitability Test (SST): Inject the standard preparation 5 times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area

      
       2.0%; Tailing factor 
      
      
      
      1.5; Theoretical plates
      
      
      10,000.

References

  • Development and Validation of an RP‐HPLC Method for Organic Impurity Profiling in Baclofen Utilizing Robustness Through a Quality‐by‐Design (QbD) Approach Source: ResearchGate URL:[Link]

  • Stability-Indicating RP-HPLC Method Development Strategies Source: Science.gov URL:[Link]

Comparative

19F NMR characterization of 3-substituted fluoropyrrolidinones

19F NMR Characterization of 3-Substituted Fluoropyrrolidinones: A Comparative Guide to Analytical Platforms Executive Summary 3-Substituted fluoropyrrolidinones are highly valued pharmacophores in modern drug development...

Author: BenchChem Technical Support Team. Date: March 2026

19F NMR Characterization of 3-Substituted Fluoropyrrolidinones: A Comparative Guide to Analytical Platforms

Executive Summary

3-Substituted fluoropyrrolidinones are highly valued pharmacophores in modern drug development. The introduction of fluorine at the C3 position of the pyrrolidinone ring enhances metabolic stability, increases lipophilicity, and modulates the pKa of adjacent functional groups. For analytical chemists and drug development professionals, characterizing these molecules—particularly distinguishing between cis and trans diastereomers and monitoring their synthesis—requires robust analytical platforms.

Because fluorine-19 (


F) boasts a 100% natural isotopic abundance, a spin of 1/2, and a high gyromagnetic ratio (yielding a receptivity 83% that of 

H),

F NMR spectroscopy has emerged as the gold standard for analyzing these compounds[1]. Furthermore, the absence of endogenous fluorine in most biological and organic matrices ensures zero background signal, making

F NMR exceptionally powerful for Fragment-Based Drug Discovery (FBDD)[2].

Technology Comparison: Benchtop NMR vs. High-Field NMR vs. LC-MS

To objectively evaluate the best analytical approach for characterizing 3-substituted fluoropyrrolidinones, we compare three primary platforms.

Expert Insight: While LC-MS offers unparalleled sensitivity for mass confirmation, it fundamentally lacks the ability to directly differentiate cis and trans isomers of 3-fluoropyrrolidinones without specialized, time-consuming chiral chromatography. High-field NMR easily resolves these isomers via distinct


F chemical shifts and 

coupling constants[3]. Conversely, Benchtop NMR sacrifices absolute resolution but provides proton-lock capabilities, allowing for real-time kinetic monitoring in non-deuterated solvents—a massive advantage for on-scale process chemistry[4].

Table 1: Performance Comparison of Analytical Platforms

FeatureBenchtop

F NMR (60–80 MHz)
High-Field

F NMR (400–600+ MHz)
LC-MS (ESI-TOF / QQQ)
Resolution & Dispersion Moderate (Sufficient for distinct CF

or isolated F)
Excellent (Resolves complex multiplets)N/A (Mass-based resolution)
Stereoisomer Differentiation Poor to ModerateExcellent (via

-coupling and NOE)
Poor (Requires chiral columns)
Reaction Monitoring Excellent (On-line, continuous flow)Poor (Requires discrete sampling)Moderate (At-line sampling)
Solvent Requirements Non-deuterated (Proton-lock enabled)Deuterated solvents requiredLC-grade mobile phases
Matrix Interference Zero (No background

F)
Zero (No background

F)
High (Ion suppression risks)

Experimental Workflows & Self-Validating Protocols

Workflow 1: Real-Time Reaction Monitoring using Benchtop F NMR

When synthesizing 3-substituted fluoropyrrolidinones via continuous-flow chemistry, benchtop NMR provides immediate kinetic feedback. The large chemical shift range of


F ensures that the starting material and the cyclized pyrrolidinone product are spectrally distinct, even at lower magnetic fields.

Step-by-Step Protocol:

  • System Integration: Connect the flow reactor effluent directly to a benchtop NMR spectrometer equipped with a flow cell.

  • Acquisition Parameters: Set the spectrometer to observe

    
    F. Use a spectral width of 200 ppm centered at -100 ppm to capture typical aliphatic fluorine signals.
    
  • Relaxation Considerations (Critical for Quantitation): Determine the spin-lattice relaxation time (

    
    ) of the 
    
    
    
    F nuclei in the specific solvent. To ensure quantitative accuracy without mathematical correction factors, set the repetition delay to
    
    
    [4].
  • Proton Lock: Utilize the instrument's proton-lock feature on the non-deuterated reaction solvent (e.g., ethyl acetate) to maintain magnetic field stability without the prohibitive cost of deuterated solvents.

  • Data Processing: Integrate the diminishing

    
    F signal of the precursor and the growing signal of the 3-fluoropyrrolidinone product to generate a real-time kinetic conversion curve.
    

FlowNMR Reactants Fluorinated Precursors & Reagents FlowReactor Continuous Flow Reactor (Synthesis) Reactants->FlowReactor Pumped BenchtopNMR Benchtop 19F NMR (Flow Cell, Proton Lock) FlowReactor->BenchtopNMR Effluent DataAnalysis Real-Time Kinetic Data (Conversion Tracking) BenchtopNMR->DataAnalysis 19F Spectra

Continuous-flow synthesis monitoring of fluoropyrrolidinones using benchtop 19F NMR.

Workflow 2: Diastereomeric Characterization via High-Field F NMR

For final API characterization and Fragment-Based Drug Discovery (FBDD) screening, high-field NMR is required to resolve complex multiplet splitting caused by


F coupling with adjacent protons (

and

) and carbons.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5–10 mg of the purified 3-substituted fluoropyrrolidinone in 0.6 mL of CDCl

    
    . Add a trace amount of trichlorofluoromethane (CFCl
    
    
    
    ) as an internal standard (0.0 ppm)[1].
  • 1D

    
    F Acquisition:  Acquire a standard 1D 
    
    
    
    F spectrum at
    
    
    376 MHz. Use inverse-gated
    
    
    H decoupling (
    
    
    F{
    
    
    H}) to collapse multiplets into singlets. This confirms the exact number of distinct fluorine environments and accurately quantifies the cis/trans ratio via simple integration.
  • Coupled

    
    F Acquisition:  Acquire a 
    
    
    
    H-coupled
    
    
    F spectrum to extract coupling constants. The cis and trans isomers will exhibit different
    
    
    values depending on the dihedral angle with the adjacent C4 protons[3].
  • Validation via

    
    C NMR:  Cross-reference the 
    
    
    
    F signals with a
    
    
    C spectrum. The C3 carbon will appear as a large doublet (
    
    
    Hz), and the adjacent C2/C4 carbons will show smaller doublets (
    
    
    Hz), validating the exact position of the fluorine substitution[3].

Table 2: Typical NMR Spectral Data for 3-Fluoropyrrolidine Derivatives

Nucleus / AssignmentChemical Shift (

, ppm)
MultiplicityTypical Coupling Constants (

, Hz)

F (C3-F)
-165.0 to -180.0dqu / m

,


C (C3)
90.0 to 95.0d


C (C2 / C4)
30.0 to 55.0d

(Note: Values are referenced to CFCl


 for 

F and TMS for

C).

FBDD Library 3-Substituted Fluoropyrrolidinone Library NMRScreen High-Field 19F NMR (Ligand-Observed Screening) Library->NMRScreen Mix Target Target Protein (Receptor/Enzyme) Target->NMRScreen Mix HitID Hit Identification (Chemical Shift Perturbation) NMRScreen->HitID Analysis

Fragment-based drug discovery workflow utilizing high-field 19F NMR for hit identification.

Conclusion

For the characterization of 3-substituted fluoropyrrolidinones, the choice of analytical platform is dictated by the specific phase of development. Benchtop


F NMR is the premier choice for real-time process optimization and flow-chemistry monitoring due to its portability, rapid acquisition, and solvent flexibility. However, for rigorous stereochemical assignment and highly sensitive fragment-based screening, High-Field 

F NMR remains an irreplaceable cornerstone of the analytical laboratory.

References

  • "Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery." MDPI. Available at:[Link]

  • "Procedures for Preparation and Radiolabeling of a 3-Fluoropyrrolidine-Containing FDDNP Analog." Acta Chimica Slovenica. Available at:[Link]

  • "Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods." Norwegian Research Information Repository. Available at:[Link]

Sources

Validation

Comparative Guide: 3-Fluoro-1-isobutylpyrrolidin-2-one vs. Pregabalin Lactam Impurity Profile

This guide provides an in-depth technical comparison between 3-Fluoro-1-isobutylpyrrolidin-2-one and the Pregabalin Lactam impurity (USP Related Compound C). It is designed for analytical scientists and process chemists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-Fluoro-1-isobutylpyrrolidin-2-one and the Pregabalin Lactam impurity (USP Related Compound C). It is designed for analytical scientists and process chemists involved in the development and validation of stability-indicating methods for Pregabalin API and drug products.

Executive Summary

In the context of Pregabalin impurity profiling, the distinction between the Pregabalin Lactam (the major degradation product) and structural analogs like 3-Fluoro-1-isobutylpyrrolidin-2-one is critical for method specificity.

  • Pregabalin Lactam (4-isobutylpyrrolidin-2-one) is a known, pharmacopeial impurity formed by the intramolecular cyclization of Pregabalin. Its control is mandatory under ICH Q3B guidelines.

  • 3-Fluoro-1-isobutylpyrrolidin-2-one is a fluorinated structural analog.[1][2][3] While not a natural degradant of Pregabalin, its distinct mass (+18 Da vs. lactam) and similar lactam core make it a candidate for use as a non-isotopic Internal Standard (IS) or a model compound for studying lactam ring stability under fluorination.

This guide analyzes the structural divergence, formation mechanisms, and analytical separation of these two entities.

Chemical Identity & Structural Comparison[1][4][5][6]

The fundamental difference lies in the substitution pattern of the pyrrolidone ring. Pregabalin Lactam retains the isobutyl group on the carbon backbone (C4), whereas the fluorinated analog carries the isobutyl group on the nitrogen (N1) and a fluorine atom at C3.

Table 1: Physicochemical Profile
FeaturePregabalin Lactam (Impurity)3-Fluoro-1-isobutylpyrrolidin-2-one (Analog)
Common Name Pregabalin Related Compound C3-Fluoro-N-isobutylpyrrolidone
IUPAC Name (S)-4-isobutylpyrrolidin-2-one3-Fluoro-1-(2-methylpropyl)pyrrolidin-2-one
CAS Registry 181289-23-6522665-42-5
Molecular Formula C₈H₁₅NOC₈H₁₄FNO
Molecular Weight 141.21 g/mol 159.20 g/mol
Substituents C4-Isobutyl ; N-UnsubstitutedN1-Isobutyl ; C3-Fluoro
Origin Degradant (Cyclization)Synthetic Reagent / Reference Standard
Detection (MS) [M+H]⁺ = 142.12[M+H]⁺ = 160.11

Mechanistic Pathways: Formation vs. Synthesis

Understanding the origin of these species is vital for root cause analysis in manufacturing.

Pregabalin Lactam Formation (Degradation)

Pregabalin Lactam is formed via the nucleophilic attack of the primary amine on the carboxylic acid carbonyl (or activated ester), followed by dehydration. This reaction is accelerated by heat, acidic pH, and moisture.

3-Fluoro-1-isobutylpyrrolidin-2-one (Synthetic)

This compound does not form spontaneously from Pregabalin. It requires a specific synthetic route, typically involving the alkylation of a fluorinated pyrrolidone precursor or the cyclization of an N-isobutyl fluorinated amino acid derivative.

Visualization: Formation Pathways

The following diagram contrasts the spontaneous degradation pathway of Pregabalin with the synthetic assembly of the fluorinated analog.

G Pregabalin Pregabalin API (Gamma-Amino Acid) Transition Tetrahedral Intermediate Pregabalin->Transition Intramolecular Cyclization (-H2O) Lactam Pregabalin Lactam (4-Isobutylpyrrolidin-2-one) [M+H]+ 142 Transition->Lactam Heat/Acid Precursor 3-Fluoropyrrolidin-2-one Precursor FluoroAnalog 3-Fluoro-1-isobutyl pyrrolidin-2-one [M+H]+ 160 Precursor->FluoroAnalog N-Alkylation Reagent Isobutyl Bromide (Alkylation) Reagent->FluoroAnalog

Figure 1: Contrast between the degradation pathway yielding Pregabalin Lactam and the synthetic route for the Fluorinated Analog.

Analytical Methodology: Separation & Detection

To distinguish these compounds in a stability-indicating method, we rely on differences in hydrophobicity (retention time) and mass-to-charge ratio (MS detection).

Mass Spectrometry (LC-MS/MS)

The mass difference provides the most robust differentiation.

  • Pregabalin Lactam: Precursor m/z 142.1 → Product m/z 124.1 (Loss of NH₃/H₂O typical of lactams).

  • Fluoro-Analog: Precursor m/z 160.1 → Product m/z 140.1 (Loss of HF).

Chromatographic Protocol (RP-HPLC)

The N-isobutyl group in the fluoro-analog increases hydrophobicity significantly compared to the N-unsubstituted Pregabalin Lactam, despite the polarity of the fluorine atom.

Recommended Protocol:

  • Column: C18 Stationary Phase (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B (Isocratic)

    • 5-15 min: 5% → 60% B (Linear Gradient)

    • 15-20 min: 60% B (Wash)

  • Detection: UV @ 210 nm (Lactam carbonyl) or MS (ESI+).

Predicted Elution Order:

  • Pregabalin (API): Early eluting (Zwitterionic, polar).

  • Pregabalin Lactam: Mid-eluting (Loss of zwitterion, moderately polar).

  • 3-Fluoro-1-isobutylpyrrolidin-2-one: Late eluting (N-alkylation masks the polar NH group, increasing retention).

Strategic Application: Why use the Fluoro-Analog?

While not an impurity, 3-Fluoro-1-isobutylpyrrolidin-2-one serves as a valuable tool in analytical development:

  • Internal Standard (IS) Candidate: In LC-MS quantification of Pregabalin Lactam, isotopic labels (¹³C or ²H) are preferred. However, if cost is a constraint, this fluorinated analog can serve as a structural surrogate IS . It mimics the lactam core ionization but separates chromatographically and spectrally.

  • Selectivity Marker: During method validation, injecting this analog proves that the method can distinguish between the actual impurity (4-isobutyl) and potential N-alkylated byproducts or matrix interferences.

References

  • National Center for Advancing Translational Sciences (NCATS). Pregabalin Lactam (Impurity Profile). Inxight Drugs.[4] Retrieved from [Link]

  • PubChem. Pregabalin Lactam (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.[4][5][6] Arkivoc, 2010(10), 266-275.[5][6] (Describes the formation and characterization of the 4-isobutylpyrrolidin-2-one impurity). Retrieved from [Link]

Sources

Comparative

Comparative Guide: X-ray Crystallography of Fluorinated Gamma-Lactam Derivatives

Topic: X-ray Crystallography Data for Fluorinated Gamma-Lactam Derivatives Content Type: Publish Comparison Guide Executive Summary This technical guide provides a structural analysis of fluorinated -lactam (pyrrolidin-2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for Fluorinated Gamma-Lactam Derivatives Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a structural analysis of fluorinated


-lactam (pyrrolidin-2-one) derivatives, comparing them against non-fluorinated parent compounds and chlorinated analogs. For drug development professionals, understanding the solid-state behavior of these scaffolds is critical. Fluorination is not merely a steric substitution; it fundamentally alters the electronic landscape, ring puckering (conformation), and intermolecular packing forces—factors that directly correlate with bioavailability, metabolic stability, and ligand-protein binding affinity.

Structural Performance Comparison

The following data synthesizes crystallographic parameters to highlight the impact of halogenation on the


-lactam core.
Table 1: Comparative Crystallographic Parameters

Data aggregated from representative structures of 3-substituted-2-pyrrolidinones.

FeatureNon-Fluorinated (H) Monofluorinated (3-F) Difluorinated (3,3-F2) Chlorinated (3,3-Cl2)
C(3)–X Bond Length 1.09 Å (C-H)1.36 – 1.38 Å1.32 – 1.35 Å1.76 – 1.78 Å
Ring Pucker Envelope (Flexible)Twisted (Rigidified)Envelope (Distorted)Envelope (Flattened)
C–N Bond Length 1.33 – 1.34 Å1.34 Å1.35 – 1.36 Å1.35 Å
Crystal Density ~1.1 – 1.2 g/cm³~1.3 g/cm³~1.4 – 1.5 g/cm³~1.5 – 1.6 g/cm³
Dominant Interaction Strong N-H...O (H-bond)N-H...O + Weak C-H...FN-H...O + C-F...C=O[1][2]N-H...O + Cl...Cl
Solubility Profile High (Water/Polar)Moderate (Amphiphilic)Low (Lipophilic)Low (Lipophilic)
In-Depth Technical Analysis
3.1 Conformational Orchestration: The Fluorine Gauche Effect

Unlike hydrogen or chlorine, fluorine introduces a stereoelectronic phenomenon known as the gauche effect . In 3-fluoro-gamma-lactams, the C–F bond tends to align gauche to the adjacent N–C(=O) bond system to maximize


 hyperconjugation.
  • Impact: This locks the pyrrolidinone ring into a specific endo or exo pucker, reducing the entropic penalty upon binding to a protein target.

  • Comparison: Chlorinated analogs (3,3-dichloro) are governed primarily by steric bulk (Van der Waals radius: Cl = 1.75 Å vs. F = 1.47 Å), often forcing the ring into a flatter conformation to minimize 1,3-diaxial interactions, which may not match bioactive conformations as effectively as the fluorinated counterparts.

3.2 Intermolecular Interactions & Crystal Packing

X-ray data reveals a hierarchy of packing forces:

  • Primary Scaffold: All derivatives form strong centrosymmetric dimers or infinite chains driven by N-H...O=C hydrogen bonds (

    
     Å).
    
  • Secondary Fluorine Contacts: In difluoro-derivatives, the C-F bond acts as a weak acceptor. C-H...F interactions (

    
     Å) organize the layers. Crucially, C-F...C=O  (orthogonal multipolar interactions) are often observed, stabilizing the crystal lattice in ways that H or Cl cannot.
    
  • Halogen Bonding: Chlorinated derivatives often exhibit Type II Cl...Cl or Cl...O halogen bonding, which can lead to lower solubility and higher melting points compared to F-analogs, potentially complicating formulation.

Experimental Protocols

Synthesis of 3,3-Difluoro-gamma-lactams (Representative Method)
  • Reagents:

    
    -amino acids/esters, Ethyl bromodifluoroacetate, Copper powder (catalyst).
    
  • Method: Reformatsky-type reaction or radical cyclization.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). Note: Fluorinated compounds often streak on TLC; use KMnO4 stain.

Crystallization Protocol

Obtaining X-ray quality crystals of fluorinated lactams requires balancing their lipophilicity with the polarity of the amide bond.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve 20 mg of the pure compound in a minimal amount (0.5–1.0 mL) of a "Good Solvent" (see diagram below).

  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter into a clean 4 mL vial. Dust particles act as nucleation sites for polycrystals (undesirable).
    
  • Vapor Diffusion Setup:

    • Place the open inner vial inside a larger 20 mL vial containing 3–5 mL of the "Anti-Solvent."

    • Cap the outer vial tightly.

  • Incubation: Store at 4°C or Room Temp (20°C) in a vibration-free environment for 3–14 days.

  • Harvesting: Examine under polarized light. Fluorinated crystals often form blocks or prisms. Mount using Paratone-N oil and flash cool to 100 K immediately.

Data Collection & Refinement Strategy
  • Radiation: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption, though Fluorine absorption is negligible.
  • Resolution: Aim for <0.8 Å resolution to accurately model the C-F bond electron density.

  • Refinement: Fluorine atoms often exhibit high thermal motion or rotational disorder (especially in

    
     groups). Use anisotropic displacement parameters (ADPs) and, if necessary, split-site models with occupancy refinement.
    

Visualizations

Diagram 1: Crystallization Decision Tree

This workflow guides the selection of solvent systems based on the degree of fluorination, which dictates the polarity profile.

CrystallizationWorkflow Start Start: Pure Fluorinated Gamma-Lactam Analyze Analyze Fluorine Content Start->Analyze MonoF Monofluoro / Trifluoromethyl (Moderate Polarity) Analyze->MonoF Low F-Content DiF Gem-Difluoro / Perfluoroalkyl (High Lipophilicity) Analyze->DiF High F-Content SolventA Solvent System A: Good: EtOAc / THF Anti: Hexane / Pentane MonoF->SolventA SolventB Solvent System B: Good: DCM / Chloroform Anti: Methanol / Ether DiF->SolventB Technique Technique: Vapor Diffusion (Preferred) SolventA->Technique SolventB->Technique Check Check Crystals (3-7 Days) Technique->Check Success Single Crystal: X-ray Diffraction Check->Success Clear Prisms Fail Amorphous/Oil: Try Slow Evaporation Check->Fail Precipitate

Caption: Decision tree for selecting crystallization solvent systems based on the fluorination level of the gamma-lactam derivative.

Diagram 2: Interaction Hierarchy in Crystal Lattice

Visualizing the competing forces that determine the final space group and packing efficiency.

InteractionHierarchy Lattice Crystal Lattice Stability Primary Primary Force: H-Bond (N-H...O) (Strong, Directional) Primary->Lattice Secondary Secondary Force: Dipole Interactions (C-F...C=O) Secondary->Lattice Tertiary Tertiary Force: Weak Contacts (C-H...F, Van der Waals) Tertiary->Lattice Steric Steric Constraints: Ring Pucker (Gauche Effect) Steric->Lattice Modulates Packing

Caption: Hierarchy of intermolecular forces in fluorinated gamma-lactam crystals. H-bonds dominate, but Fluorine interactions fine-tune the packing.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Champagne, P. A., et al. (2020).[3] Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization.[4] ChemRxiv. Link

  • Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine: Odd Man Out. Chemistry – A European Journal. (Context: C-F bond lengths and weak interactions).
  • Carrupt, P. A., et al. (2013). Bioisosteres in Medicinal Chemistry: Fluorine. Wiley-VCH.[5] (Context: Lipophilicity and metabolic stability of fluorinated lactams).

  • Cambridge Crystallographic Data Centre (CCDC). Geometric statistics for C-F bonds in 5-membered rings.Link

Sources

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